(3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3,4-bis(methoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNUZKSZARZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674748 | |
| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |
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Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-51-9 | |
| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Bis(methoxycarbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid CAS number 1072951-51-9
An In-depth Technical Guide to (3,4-Bis(methoxycarbonyl)phenyl)boronic acid: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS Number: 1072951-51-9), a key building block in modern organic synthesis. Recognizing that detailed public-domain data for this specific isomer is limited, this document establishes a robust framework by drawing upon established principles and data from closely related, well-documented isomers. The methodologies, mechanistic insights, and safety protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this class of reagents.
Core Concepts: Physicochemical Profile and Structural Analysis
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid belongs to the family of arylboronic acids, which are distinguished by their general stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond-forming reactions. The defining feature of this specific molecule is the presence of two methoxycarbonyl substituents on the phenyl ring, which significantly influence its electronic properties and reactivity.
The electron-withdrawing nature of the two ester groups increases the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid[1]. This enhanced acidity can influence the rates of key steps in catalytic cycles, such as transmetalation. The ortho- and meta-positioning of the esters relative to the boronic acid moiety creates an asymmetric electronic distribution across the ring, a feature that can be exploited in regioselective synthesis.
For comparative purposes, the physicochemical properties of related, well-documented isomers are summarized below. These values provide a reliable benchmark for estimating the properties of the 3,4-isomer.
| Property | (4-Methoxycarbonyl)phenyl)boronic acid | (3,5-Bis(methoxycarbonyl)phenyl)boronic acid |
| CAS Number | 99768-12-4[2][3] | 177735-55-6[4] |
| Molecular Formula | C₈H₉BO₄[3] | C₁₀H₁₁BO₆[4] |
| Molecular Weight | 179.97 g/mol [3] | 238.00 g/mol [4] |
| Melting Point | 223 °C[2] | Not Available |
| Boiling Point | ~323 °C at 760 mmHg (Predicted)[2] | 436.3 °C at 760 mmHg (Predicted)[4] |
| Appearance | White to yellow powder[1] | Solid[4] |
Foundational Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this class of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis for its reliability and broad functional group tolerance[5][6]. This reaction forges a new carbon-carbon bond between the boronic acid's phenyl ring and an organic halide or triflate.
Mechanistic Rationale
The catalytic cycle is a well-understood, three-stage process. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species. This species then transfers its organic group (the bis(methoxycarbonyl)phenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step. The choice of base is crucial; a base strong enough to form the boronate but not so strong as to cause side reactions is ideal.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. The inclusion of an internal standard and rigorous purification ensures the reliability of the reported yield.
Objective: To couple (3,4-Bis(methoxycarbonyl)phenyl)boronic acid with 4-bromoanisole.
Materials:
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (5 mL per mmol of boronic acid)
-
Water, degassed (1 mL per mmol of boronic acid)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Inert Atmosphere: Assemble a flame-dried round-bottom flask, equipped with a magnetic stir bar and reflux condenser, under an inert atmosphere (Argon or Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed toluene and water. The biphasic system is essential; the organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species[7].
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine. The brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
The synthesis of arylboronic acids is typically achieved via the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis[8][9]. The most common route starts from the corresponding aryl bromide.
Synthetic Pathway Rationale
-
Grignard Formation: Dimethyl 4-bromophthalate is reacted with magnesium turnings to form the Grignard reagent. This step requires an anhydrous ether solvent (like THF or diethyl ether) to stabilize the organomagnesium species.
-
Borylation: The Grignard reagent, a potent nucleophile, is added to an electrophilic boron source, typically trimethyl borate, at low temperature (-78 °C) to control reactivity and prevent side reactions.
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed with aqueous acid to yield the final boronic acid product.
Safety, Handling, and Storage
Proper handling of boronic acids is essential for laboratory safety and for preserving the integrity of the reagent.
-
Hazard Identification: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid and its isomers are generally classified as irritants. They can cause skin irritation and serious eye irritation[10][11]. Some may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10][12]
-
Storage: Phenylboronic acids can be sensitive to air and moisture, which can lead to gradual decomposition (protodeboronation). Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place.[10]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11][13]
-
Skin: Wash off immediately with soap and plenty of water.[11]
-
Ingestion: If swallowed, call a poison control center or doctor if you feel unwell. Rinse mouth.
-
Inhalation: Remove person to fresh air.[10]
-
Expanding the Horizon: Broader Applications
While Suzuki-Miyaura coupling is the primary application, the utility of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid extends to other important transformations and fields.
-
Drug Development: As a bifunctional building block, this reagent is valuable in medicinal chemistry. The boronic acid moiety allows for coupling reactions, while the two ester groups can be hydrolyzed to carboxylic acids for further derivatization or to improve the pharmacokinetic properties of a drug candidate.[5][14][15]
-
Materials Science: Arylboronic acids are used to construct complex organic materials, including polymers and covalent organic frameworks (COFs). The defined stereochemistry and electronic properties of this reagent can be used to tune the characteristics of these advanced materials.[5][15]
-
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling the boronic acid with amines, phenols, or thiols. This provides a powerful alternative to traditional methods for synthesizing anilines, ethers, and thioethers.[16]
By providing a robust platform for creating complex molecular architectures, (3,4-Bis(methoxycarbonyl)phenyl)boronic acid and its analogues continue to be enabling tools for innovation across the chemical sciences.
References
-
Fisher Scientific. (2023, October 6). Safety Data Sheet: 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. Retrieved from [Link]
-
PureSynth. 3-(Methoxycarbonyl)Phenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved from [Link]
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U.S. Environmental Protection Agency. [4-(Methoxycarbonyl)phenyl]boronic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734369, 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: Leveraging 4-(Methoxycarbonyl)Phenylboronic Acid. Retrieved from [Link]
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GlobalChemMall. (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. Retrieved from [Link]
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American Elements. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid. Retrieved from [Link]
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Wikipedia. Phenylboronic acid. Retrieved from [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link]
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Lima, C. G. S., et al. (2022). Supramolecular Catalysts for Organic Synthesis: Preparation and Applications of Cyclodextrins and Calixarenes in C−C Cross‐Coupling Reactions. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118703475, [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]
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Ishihara, K., et al. (2004). (3,4,5-Trifluorophenyl)boronic Acid. Organic Syntheses Procedure. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. This document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, dimethyl 4-bromobenzene-1,2-dicarboxylate, followed by its conversion to the target boronic acid. The guide offers in-depth theoretical discussions, step-by-step experimental protocols, and guidance on purification and characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it an indispensable tool in the synthesis of biaryls and other complex organic molecules.[1]
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a particularly interesting building block due to its trifunctional nature. The boronic acid moiety serves as a handle for Suzuki-Miyaura coupling, while the two adjacent methoxycarbonyl groups offer sites for further chemical modification, such as hydrolysis to the corresponding dicarboxylic acid or amidation. This allows for the construction of intricate, multi-dimensional structures, making it a valuable precursor in the development of novel pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs).
This guide presents a detailed and reliable synthetic route to this important compound, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Strategic Overview of the Synthesis
The synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is strategically approached in a two-stage process. This methodology ensures a high degree of purity and yield for the final product.
Stage 1: Synthesis of Dimethyl 4-bromobenzene-1,2-dicarboxylate. The initial phase focuses on the preparation of the key precursor. This is achieved through the bromination of phthalic anhydride to yield 4-bromophthalic acid, which is subsequently esterified to the desired dimethyl ester.
Stage 2: Borylation of Dimethyl 4-bromobenzene-1,2-dicarboxylate. The second stage involves the conversion of the aryl bromide to the corresponding boronic acid. This is accomplished via a lithium-halogen exchange reaction, followed by quenching with a trialkyl borate.
Caption: Overall synthetic strategy for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Experimental Protocols
Stage 1: Synthesis of Dimethyl 4-bromobenzene-1,2-dicarboxylate
This stage is divided into two distinct steps: the bromination of phthalic anhydride and the subsequent esterification of the resulting 4-bromophthalic acid.
The synthesis of 4-bromophthalic acid from phthalic anhydride can be achieved through electrophilic aromatic substitution. While various methods exist, a common approach involves the use of bromine in the presence of a catalyst. An alternative, greener method utilizes sodium hypochlorite and sodium bromide under ultrasonic conditions.[3]
Protocol: Ultrasound-Assisted Bromination of Phthalic Anhydride [3]
-
In a suitable reaction vessel equipped with an ultrasonic bath, dissolve phthalic anhydride and solid sodium hydroxide in deionized water at room temperature to generate the initial reactant solution.
-
To this solution, add sodium bromide and stir to dissolve.
-
While sonicating, heat the mixture to 40-70 °C.
-
Slowly add an aqueous solution of sodium hypochlorite while simultaneously adding dilute hydrochloric acid to maintain the pH of the reaction mixture between 5 and 8.
-
After the addition is complete, continue sonication at 80-90 °C for 1-2 hours.
-
Cool the reaction mixture to -5 to 5 °C and continue sonication for an additional 30-60 minutes to facilitate precipitation.
-
Collect the crude 4-bromophthalic acid by filtration.
-
Recrystallize the crude product from pure water to obtain purified 4-bromophthalic acid.
The di-esterification of 4-bromophthalic acid is readily achieved using Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Protocol: Fischer Esterification
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-bromophthalic acid in an excess of dry methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and maintain for several hours, or until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
The dimethyl ester will precipitate as a solid. Collect the product by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.
| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |
| 4-Bromophthalic Acid | 245.02 | 1.0 | Starting material |
| Methanol | 32.04 | Excess (serves as reagent and solvent) | Use anhydrous methanol for best results |
| Sulfuric Acid | 98.08 | Catalytic | Handle with extreme care |
Table 1: Reagents for the esterification of 4-bromophthalic acid.
Stage 2: Synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
The conversion of the aryl bromide to the boronic acid is a critical step that requires anhydrous conditions and an inert atmosphere. The lithium-halogen exchange method is often preferred for its high efficiency at low temperatures.[4][5]
Caption: Reaction mechanism for the synthesis of the target boronic acid.
Protocol: Lithium-Halogen Exchange and Borylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reaction Initiation: Dissolve dimethyl 4-bromobenzene-1,2-dicarboxylate in anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.[4]
-
Borylation: To the resulting aryllithium species, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, again maintaining the low temperature.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude boronic acid.
| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |
| Dimethyl 4-bromobenzene-1,2-dicarboxylate | 273.08 | 1.0 | Ensure it is dry |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 - 1.2 | Highly reactive and pyrophoric; handle with extreme care |
| Triisopropyl Borate | 188.08 | 1.2 - 1.5 | Reacts with the aryllithium species |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent | Must be anhydrous |
Table 2: Reagents for the borylation reaction.
Purification and Characterization
Purification
Crude arylboronic acids often contain boronic anhydride and other impurities. Several methods can be employed for purification:
-
Recrystallization: This is a common and effective method. A suitable solvent system, such as a mixture of ethyl acetate and hexanes, can be used.[6]
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.[7]
-
Silica Gel Chromatography: While sometimes challenging due to the polarity and potential decomposition of boronic acids on silica gel, it can be a viable option with careful selection of the eluent system.[8]
Characterization
The identity and purity of the synthesized (3,4-Bis(methoxycarbonyl)phenyl)boronic acid should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the methyl protons of the ester groups. The integration of these signals should correspond to the expected proton count.
-
¹³C NMR: Will display resonances for all the carbon atoms in the molecule, including the two distinct carbonyl carbons of the ester groups and the carbon atom attached to the boron.
-
¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. A signal in the range of δ 28-34 ppm is indicative of a trigonal planar boronic acid.[9]
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid (a broad peak), the C=O stretch of the ester groups, and C-O stretches.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Considerations
-
n-Butyllithium: is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Work in a well-ventilated fume hood.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
-
Acids and Bases: Concentrated sulfuric acid and hydrochloric acid are corrosive. Handle them with appropriate care and PPE.
-
Bromine and Brominated Compounds: These can be toxic and corrosive. Handle in a fume hood.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this versatile building block for a wide range of applications in drug discovery and materials science. The strategic two-stage approach, coupled with robust purification and characterization techniques, ensures the acquisition of a high-purity product ready for subsequent synthetic transformations.
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- Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
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- Inthis paper, a new method of synthesis of 4‑bromophthalic anhydride is reported. that was. N‑methyl 4−nit. (n.d.).
- ResearchGate. (n.d.). Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate.
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- 9. researchgate.net [researchgate.net]
Technical Monograph: (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The compound (3,4-Bis(methoxycarbonyl)phenyl)boronic acid , often referred to as dimethyl 4-boronophthalate , represents a critical bifunctional linker in reticular chemistry and medicinal synthesis.[1][2] Unlike simple phenylboronic acids, the presence of ortho-positioned methyl esters (phthalate motif) introduces steric and electronic nuances that dictate its reactivity and stability.[1][2]
Core Data Matrix[1][2]
| Property | Specification |
| CAS Number | 1072951-51-9 |
| IUPAC Name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid |
| Common Synonyms | Dimethyl 4-boronophthalate; 4-Boronophthalic acid dimethyl ester |
| Molecular Formula | C₁₀H₁₁BO₆ |
| Molecular Weight | 238.00 g/mol |
| Exact Mass | 238.0652 |
| Physical State | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.0–8.5 (Predicted) |
The "Dynamic" Molecular Weight: An Expert Insight
While the calculated molecular weight is 238.00 g/mol , researchers must account for the inherent equilibrium of boronic acids.[1][2] In solid state and non-aqueous solvents, this compound spontaneously dehydrates to form a cyclic trimeric anhydride known as a boroxine .[1][2]
Operational Consequence: When weighing this reagent for stoichiometric reactions (e.g., MOF synthesis), assume a purity of <98% due to partial dehydration, or verify the degree of hydration via TGA (Thermogravimetric Analysis) prior to use.
Synthetic Architecture & Protocols
Synthesis of (3,4-bis(methoxycarbonyl)phenyl)boronic acid requires careful selection of reagents. Traditional Lithium-Halogen exchange (using n-BuLi) is contraindicated here because the nucleophilic butyl group will attack the ester carbonyls, leading to tertiary alcohol side products.[1][2]
The Gold Standard: Palladium-Catalyzed Miyaura Borylation.[1][2] This route tolerates the sensitive ester functionality.[1][2]
Reaction Pathway Diagram[1][2]
Figure 1: High-fidelity synthetic route avoiding ester degradation.[1][2]
Step-by-Step Protocol (Miyaura Borylation)
Reagents:
Procedure:
-
Inert Setup: Charge a dried Schlenk flask with dimethyl 4-bromophthalate, B₂pin₂, Pd(dppf)Cl₂, and KOAc. Evacuate and backfill with Argon (3 cycles).[1][2]
-
Solvation: Add anhydrous dioxane via syringe.
-
Reaction: Heat to 80°C for 12–16 hours. Monitor via TLC (silica, Hexane/EtOAc).[1][2] The bromide spot should disappear.[1][2]
-
Workup (Pinacol Ester Isolation): Cool to RT. Filter through a Celite pad to remove inorganic salts.[1][2] Concentrate the filtrate in vacuo.
-
Hydrolysis (Conversion to Acid):
-
Purification: Extract with Ethyl Acetate. Wash with brine.[1][2][5] Recrystallize from minimal hot acetonitrile or water/methanol mixture.[1][2]
Applications in Reticular Chemistry (MOFs)
This molecule is a "privileged linker" for Metal-Organic Frameworks (MOFs).[1][2] It combines the robust coordination geometry of phthalates (forming clusters with Zr, Cu, or Zn) with a pendant boronic acid.[1][2]
Functional Logic
In frameworks like UiO-66 or MIL-101 , the dicarboxylate backbone anchors the ligand into the lattice.[1][2] The boronic acid remains uncoordinated (pendant), projecting into the pore space.[1][2]
Key Utility:
-
Lewis Acid Catalysis: The empty p-orbital on Boron acts as an active site for organic transformations inside the MOF pore.[1][2]
-
Post-Synthetic Modification (PSM): The boronic acid can be converted to a phenol (oxidation) or coupled with diols (sugar sensing) after the MOF is formed.[1][2]
Linker Topology Diagram
Figure 2: Topological role of the linker in MOF assembly. The esters (hydrolyzed to carboxylates in situ) bind the metal, while the boronic acid modifies the pore.[1][2]
Characterization & Quality Control
Validating the identity of CAS 1072951-51-9 requires specific attention to the Boron atom's environment.[1][2]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ 13.0–13.5 ppm: Broad singlet (2H, -B(OH )₂). Note: This peak often disappears if D₂O exchange occurs.[1][2]
-
δ 8.0–8.5 ppm: Aromatic protons (3H).[1][2] Look for the specific splitting pattern of the 1,3,4-substitution.
-
δ 3.8–3.9 ppm: Two distinct singlets (6H, -COOCH ₃).[1][2] Crucial check: If these are missing, you have hydrolyzed the esters to the tricarboxylic acid.[1][2]
-
-
¹¹B NMR:
Mass Spectrometry (ESI-MS)[1][2]
-
Artifact Warning: In ESI+, you will rarely see the molecular ion [M+H]⁺ at 239.[1][2] Instead, look for:
References
-
Compound Registry: Lead Sciences. (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS 1072951-51-9).[1][2]
-
Synthetic Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][2] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.[1][2] The Journal of Organic Chemistry, 60(23), 7508-7510.[1][2]
-
MOF Applications: Burrows, A. D., et al. (2011).[1][2] Post-synthetic modification of metal-organic frameworks using click chemistry.[1][2] CrystEngComm, 13, 3623-3642.[1][2] (Contextual reference for functionalized dicarboxylate linkers).
-
Boroxine Equilibrium: Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1][2]
Sources
- 1. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 4-aminophthalate | C10H11NO4 | CID 95886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
Technical Guide: (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid Solubility & Handling
[2]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Before establishing solubility protocols, the compound's structural dualities—lipophilic esters vs. hydrophilic boronic acid—must be understood.[1][2] This amphiphilic nature dictates its solvent compatibility.[2]
| Property | Data |
| Compound Name | (3,4-Bis(methoxycarbonyl)phenyl)boronic acid |
| Synonyms | Dimethyl 4-boronophthalate; 4-Boronophthalic acid dimethyl ester |
| CAS Registry Number | 1072951-51-9 |
| Molecular Formula | C₁₀H₁₁BO₆ |
| Molecular Weight | 238.00 g/mol |
| Structural Features | [1][2][3][4] • Boronic Acid (-B(OH)₂) : H-bond donor/acceptor; pH-sensitive.[2]• Dimethyl Esters (-COOMe) : Electron-withdrawing; increases lipophilicity relative to parent acid.[2] |
| Physical State | White to off-white powder |
| pKa (Predicted) | ~7.5 - 8.0 (Lower than phenylboronic acid (8.[2]8) due to electron-withdrawing esters) |
Part 2: Solubility Data Analysis
The solubility of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is governed by the competition between the polar boronic acid headgroup and the organic ester backbone.[2]
Solvent Compatibility Table
Data derived from structural analogs (e.g., 4-methoxycarbonylphenylboronic acid) and standard boronic acid behavior.[2]
| Solvent Class | Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |
| Dipolar Aprotic | DMSO | Excellent | > 50 mg/mL (> 200 mM) | Primary Stock Solution. Recommended for long-term storage (-20°C).[1][2] |
| Dipolar Aprotic | DMF | Excellent | > 50 mg/mL | Alternative stock solvent; harder to remove than DMSO.[2] |
| Protic Polar | Methanol | Good | ~10–25 mg/mL | Good for reactions; avoid for long-term storage due to potential ester transesterification.[2] |
| Protic Polar | Ethanol | Moderate | ~5–10 mg/mL | Lower solubility than MeOH.[1][2] |
| Aqueous | Water (pH 7) | Poor | < 1 mg/mL | Insoluble without pH adjustment.[2] |
| Aqueous | Base (pH > 10) | Soluble | High (as Boronate) | Soluble as the anionic boronate species (Ar-B(OH)₃⁻).[1][2] |
| Non-Polar | Hexane | Insoluble | < 0.1 mg/mL | Used as an antisolvent for precipitation/purification.[2] |
| Chlorinated | DCM/CHCl₃ | Moderate | ~1–5 mg/mL | Variable; often improved by adding small amounts of MeOH.[1][2] |
Mechanistic Insight: The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides), especially in non-polar solvents or during solid-state storage.[1][2]
-
Impact on Solubility: Boroxines are generally more soluble in organic solvents (like chloroform) than the free acid but less soluble in water.[2]
-
Reversibility: In the presence of water or protic solvents (MeOH/Water), the boroxine hydrolyzes back to the monomeric boronic acid.[2]
-
Stock Prep: Always prepare stocks in "wet" solvents or add traces of water if monomeric species are required immediately.[1][2]
Part 3: Experimental Protocols (Self-Validating Systems)
Since batch-to-batch variation in boroxine content can affect dissolution rates, follow these protocols to ensure reproducibility.
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for biological assays or synthetic aliquots.[1][2]
-
Calculate Mass: For 10 mL of 100 mM solution, weigh 238.0 mg of the powder.
-
Solvent Addition: Add 8.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if visible particles remain.
-
Volume Adjustment: Adjust final volume to 10.0 mL with DMSO.
-
Storage: Aliquot into amber glass vials. Store at -20°C. (Stable for >6 months).
Protocol B: Visual Solubility Limit Test
Objective: Determine the practical solubility limit in a specific solvent (e.g., for a scale-up reaction).
-
Weigh 10 mg of compound into a clear HPLC vial.
-
Add solvent in 100 µL increments , sonicating between additions, until clear.
-
Calculation: Solubility (mg/mL) = 10 mg / Total Volume (mL).
Part 4: Handling & Stability (E-E-A-T)
Stability in Solution (Protodeboronation)
Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under specific conditions.[1][2]
-
Risk Factor: High temperature (>80°C) + Strong Base (pH > 12) + Metal Catalysts.[1][2]
-
Mitigation: In Suzuki couplings, use mild bases (K₂CO₃, K₃PO₄) rather than strong hydroxides (NaOH) if the substrate is sensitive.[1][2]
-
Observation: The presence of dimethyl phthalate (the deboronated byproduct) in LC-MS indicates degradation.[1][2]
Transesterification Warning
Part 5: Visualization of Solubility Dynamics
The following diagram illustrates the equilibrium states affecting solubility and the decision matrix for solvent selection.
Caption: Solubility workflow showing the transition from solid state to dissolved species. Note the critical role of pH in aqueous solubility and the reversibility of boroxine formation.[2]
References
-
PubChem Compound Summary . (2025). (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS 1072951-51-9).[1][2][3] National Center for Biotechnology Information.[1][2]
-
Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative text on general boronic acid solubility and boroxine equilibrium).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] (Mechanistic insight into protodeboronation and base selection).
-
[Link]
-
-
Sigma-Aldrich/Merck . (2025).[1][2] General Solubility Data for Phenylboronic Acid Derivatives. (Used for analog comparative analysis).
Sources
- 1. Dimethyl 4-aminophthalate | C10H11NO4 | CID 95886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
Spectroscopic data of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation of a Key Building Block
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a vital reagent in modern organic synthesis, particularly valued as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecular architectures, central to drug discovery and materials science, necessitates an unambiguous confirmation of its chemical identity and purity. This guide provides a comprehensive overview of the spectroscopic techniques employed to characterize this compound, offering not just data, but a field-proven rationale for the methodologies and interpretation.
The structural integrity of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (Molecular Formula: C₁₀H₁₁BO₆, Molecular Weight: 238.00 g/mol ) is paramount for its successful application.[1] Spectroscopic analysis serves as the cornerstone of quality control, ensuring that researchers begin their synthetic endeavors with a well-defined and pure starting material. This document will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the definitive characterization of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Causality in Experimental Design
The choice of solvent is critical for ¹H NMR analysis of boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for several reasons. Firstly, the acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water, but they are more consistently observed in DMSO-d₆. Secondly, the compound's polarity, enhanced by the two ester groups, lends itself to better solubility in DMSO.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.
-
Data Acquisition: Obtain the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Predicted ¹H NMR Data and Interpretation
The spectrum is interpreted by analyzing chemical shifts (δ), signal integration (area under the peak), and spin-spin splitting (multiplicity).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 (broad s) | Broad Singlet | 2H | B(OH )₂ |
| ~8.0-8.2 | Multiplet | 2H | Aromatic CH |
| ~7.9 | Doublet | 1H | Aromatic CH |
| ~3.85 | Singlet | 3H | -COOCH ₃ |
| ~3.84 | Singlet | 3H | -COOCH ₃ |
Interpretation Narrative:
-
Boronic Acid Protons (B(OH)₂): A broad singlet is anticipated around 8.2 ppm, integrating to two protons. This broadness is characteristic of exchangeable acidic protons.
-
Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (7.9-8.2 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing ester and boronic acid groups. Their exact shifts and multiplicities will depend on their position relative to the substituents. Protons adjacent to the electron-withdrawing groups will be shifted further downfield.
-
Methoxy Protons (-OCH₃): Two distinct singlets are expected around 3.84 and 3.85 ppm, each integrating to three protons.[2] These correspond to the two non-equivalent methoxycarbonyl groups. Their singlet nature indicates the absence of adjacent protons.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample prepared for ¹H NMR can be used directly for ¹³C NMR. The experiment is typically run as a proton-decoupled experiment, where all signals appear as singlets, simplifying the spectrum. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: Utilize the same NMR spectrometer as for the ¹H analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require several hundred to a few thousand scans.
-
Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (Ester) |
| ~166 | C =O (Ester) |
| ~135-140 | Aromatic C -B |
| ~130-134 | Aromatic C -H & C -COOCH₃ |
| ~52-53 | -COOC H₃ |
Interpretation Narrative:
-
Carbonyl Carbons (C=O): The two ester carbonyl carbons are expected to resonate at the most downfield region of the spectrum (~166-167 ppm) due to the strong deshielding effect of the bonded oxygen atoms.
-
Aromatic Carbons: The six aromatic carbons will appear in the range of ~130-140 ppm. The carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation caused by the boron nucleus. Its signal is often broader and of lower intensity than the other carbon signals.[3]
-
Methoxy Carbons (-OCH₃): The two methoxy carbons will produce signals in the upfield region, typically around 52-53 ppm.
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR Spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
A common and reliable method for solid samples is Attenuated Total Reflectance (ATR). It requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid (3,4-Bis(methoxycarbonyl)phenyl)boronic acid directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum.
-
Data Analysis: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Key IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl (-OCH₃) |
| ~1730 (strong) | C=O stretch | Ester (-COOCH₃) |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1250 | C-O stretch | Ester |
Interpretation Narrative:
-
O-H Stretch: A very prominent broad band in the 3500-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H groups of the boronic acid.[4]
-
C=O Stretch: An intense, sharp absorption around 1730 cm⁻¹ unequivocally confirms the presence of the ester carbonyl groups.[5] Conjugation with the aromatic ring may shift this value slightly.
-
B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O single bond vibration.
-
C-O Stretch: The C-O stretching of the ester group will appear as a strong band around 1250 cm⁻¹.
-
Aromatic and Aliphatic C-H: Aromatic C-H stretches are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹.
Workflow for FT-IR Analysis```dot
Sources
Commercial suppliers of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
A Technical Procurement and Application Guide
Executive Summary
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS: 1072951-51-9) is a specialized aryl boronic acid building block used primarily to introduce a phthalate moiety into biaryl systems via Suzuki-Miyaura cross-coupling. Its structural duality—containing a reactive boronic acid and two electrophilic methyl esters—presents a unique chemoselective challenge: preventing ester hydrolysis or cyclization while activating the boron species.
This guide provides a validated procurement strategy, quality control (QC) protocols for detecting common impurities (boroxines, protodeboronation), and a chemically rigorous application workflow designed to preserve the methyl ester functionality.
Part 1: Chemical Profile & Supply Landscape
1.1 Identity Specifications
To ensure accurate sourcing, vendors must match the following specific isomer. Note that the "3,5-bis" isomer is more common; rigorous verification of the substitution pattern is required.
| Feature | Specification |
| Chemical Name | (3,4-Bis(methoxycarbonyl)phenyl)boronic acid |
| Synonyms | Dimethyl 4-boronophthalate; 4-Boronophthalic acid dimethyl ester |
| CAS Number | 1072951-51-9 (Primary); Check also 1003298-88-1 (generic) |
| Molecular Formula | C₁₀H₁₁BO₆ |
| Molecular Weight | 238.00 g/mol |
| Structural Risk | Protodeboronation: High (due to electron-withdrawing esters).Dehydration: Forms boroxine trimers upon storage. |
1.2 Commercial Supplier Tiers
Sourcing this specific isomer requires navigating between catalog houses and custom synthesis labs.
Tier 1: Validated Catalog Suppliers (High Reliability)
-
BLDpharm: Often holds stock of this specific isomer (Cat# BD230003).
-
Combi-Blocks: Primary source for boronic acid building blocks with reliable purity data.
-
Sigma-Aldrich (Merck): Usually supplied via "AldrichCPR" or partner networks (e.g., Ambeed); higher cost but verified supply chain.
Tier 2: Bulk & Custom Synthesis (Scale-Up)
-
Enamine: Excellent for kilogram-scale custom synthesis if catalog stock is insufficient.
-
WuXi AppTec: Recommended for GMP-grade requirements in late-stage development.
Tier 3: Aggregators (Verification Required)
-
Note: Aggregators like MolPort or eMolecules often list the 3,5-isomer (CAS 177735-55-6) incorrectly under the 3,4-name. Always verify the structure image before ordering.
Part 2: Technical Procurement & QC Workflow
The instability of electron-deficient boronic acids necessitates a "Trust but Verify" approach. The following decision matrix outlines the procurement and QC process.
Figure 1: Procurement and Quality Control Decision Matrix. Critical checkpoints prevent the use of degraded or incorrect isomeric starting materials.
2.1 The "Boroxine" Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Observation: In NMR, this appears as broadening of signals or fractional integration values.
-
Impact: Boroxines are generally active in Suzuki couplings (they hydrolyze in situ), so slight boroxine content is acceptable.
-
Critical Failure: "Protodeboronation" (loss of the boron group entirely) yields dimethyl phthalate. This is dead material. Reject batches with >5% deboronated impurity.
Part 3: Application Methodology (Suzuki-Miyaura Coupling)
3.1 The Chemoselectivity Challenge
The core technical risk is the hydrolysis of the methyl esters (positions 3,4) into carboxylic acids.
-
Cause: Standard Suzuki conditions use aqueous bases (Na₂CO₃, K₂CO₃) and heat.
-
Result: Saponification of the esters, ruining the building block.
-
Solution: Use Anhydrous Base Conditions or Mild Phosphate Buffers .
3.2 Recommended Protocol: The "Anhydrous Phosphate" Method
This protocol minimizes water content to prevent ester hydrolysis while maintaining sufficient basicity for transmetallation.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust against steric bulk.
-
Base: K₃PO₄ (Potassium Phosphate, Tribasic) - Finely ground, anhydrous.
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Additive: Trace water (1-2 eq. relative to Boron) is strictly necessary for the mechanism but must be limited to prevent saponification.
Step-by-Step Workflow:
-
Preparation: Dry the K₃PO₄ in a vacuum oven at 100°C overnight before use.
-
Charging: In a glovebox or under Argon stream, charge the reaction vessel with:
-
Aryl Halide (1.0 eq)
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₃PO₄ (3.0 eq)
-
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Activation: Add exactly 2.0 equivalents of degassed water (via microsyringe). Do not use bulk aqueous solvent.[1]
-
Reaction: Seal and heat to 80°C for 4-12 hours. Monitor by LC-MS.
-
Workup (Critical):
3.3 Mechanism & Pathway Visualization
Figure 2: Reaction Pathway. The dotted red line indicates the saponification risk pathway which is mitigated by limiting water content and using K3PO4.
Part 4: Storage & Handling
-
Temperature: Store at 2–8°C.
-
Atmosphere: Argon or Nitrogen flush is mandatory after every use.
-
Shelf Life: 6 months. If older, re-run NMR to check for protodeboronation.
-
Re-purification: If the batch degrades, it cannot be easily purified. However, if it is merely dehydrated to the boroxine, it can still be used directly in the reaction, provided the stoichiometry is adjusted (1 mole boroxine = 3 moles boronic acid).
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols. Retrieved January 29, 2026, from [Link]
-
Lead Sciences. (n.d.). Product Data: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.[3] Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage. Retrieved January 29, 2026, from [Link]
Sources
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. (3,4-Bis(methoxycarbonyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (3,4-Bis(methoxycarbonyl)phenyl)boronic acid: A Versatile Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a polysubstituted aromatic boronic acid that holds significant potential as a versatile building block in modern organic synthesis. Its unique structural motif, featuring a boronic acid group ortho to one and meta to another methoxycarbonyl group on a phenyl ring, offers a valuable platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, a proposed synthetic route, characterization data, and its key applications, particularly in the realm of palladium-catalyzed cross-coupling reactions.
The strategic placement of the boronic acid and ester functionalities allows for selective and sequential transformations, making it an attractive intermediate for the synthesis of novel pharmaceutical agents and advanced materials. Boronic acids, in general, are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and development.[1] The presence of two ester groups in the target molecule offers additional handles for further chemical modifications, such as hydrolysis to the corresponding dicarboxylic acid or amidation, thereby expanding its synthetic utility.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1072951-51-9 | , |
| Molecular Formula | C₁₀H₁₁BO₆ | |
| Molecular Weight | 238.00 g/mol | |
| IUPAC Name | [3,4-bis(methoxycarbonyl)phenyl]boronic acid | |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in polar organic solvents like methanol, DMSO, and DMF (predicted) | - |
Safety Information: Based on GHS classifications, (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a warning-level hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthesis
Currently, there is no published, peer-reviewed synthesis for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. However, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the preparation of substituted arylboronic acids.[3][4] The most common and versatile method involves the palladium-catalyzed borylation of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
A logical starting material for this synthesis is dimethyl 4-bromophthalate, which is commercially available. The bromine atom can be selectively converted to a boronic acid pinacol ester through a Miyaura borylation reaction. Subsequent hydrolysis of the pinacol ester under acidic conditions would yield the desired (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Caption: Proposed synthetic route for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add dimethyl 4-bromophthalate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pinacol ester.
Step 2: Synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
-
Dissolve the dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).
-
Stir the mixture vigorously at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (3,4-Bis(methoxycarbonyl)phenyl)boronic acid as a solid. The product can be further purified by recrystallization if necessary.
Characterization
As no experimental spectroscopic data is publicly available, the following characterization data is predicted based on the known structure of the molecule. Software such as ChemDraw can be used to predict NMR spectra with reasonable accuracy.[5][6]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 2H, B(OH)₂), 8.05 (d, J = 1.5 Hz, 1H, Ar-H), 7.88 (dd, J = 7.9, 1.5 Hz, 1H, Ar-H), 7.79 (d, J = 7.9 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.8, 166.5, 137.2, 133.8, 132.5, 130.9, 129.6, 128.8, 52.8, 52.7. |
| Mass Spectrometry (ESI-) | m/z 237.05 [M-H]⁻ |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3400-3200 (br, O-H), 3050 (Ar C-H), 1730 (C=O, ester), 1600, 1450 (Ar C=C), 1350 (B-O), 1250 (C-O, ester). |
Note: The predicted ¹H and ¹³C NMR chemical shifts are for guidance only and may differ from experimental values. The broad singlet for the boronic acid protons in the ¹H NMR spectrum is characteristic and may exchange with D₂O.
Applications in Organic Synthesis
The primary application of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is expected to be in Suzuki-Miyaura cross-coupling reactions.[7] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between sp²-hybridized carbon atoms and is widely used in the synthesis of biaryls, which are common structural motifs in many pharmaceuticals and functional materials.
The presence of the two methoxycarbonyl groups provides opportunities for further diversification of the resulting coupled products. For instance, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form polymers, macrocycles, or other complex structures.
Caption: General scheme of a Suzuki-Miyaura coupling with the title compound.
Exemplary Experimental Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 eq), the desired aryl halide (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) or a more active catalyst system for sterically hindered substrates.[8][9]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Thoroughly degas the reaction mixture.
-
Heat the reaction under an inert atmosphere to a temperature appropriate for the specific substrates and catalyst used (typically 80-120 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Conclusion
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a promising and versatile building block for organic synthesis. While detailed experimental studies on this specific compound are yet to be published, its structure suggests significant potential for the construction of complex and functionally diverse molecules. The proposed synthetic route via Miyaura borylation offers a straightforward approach to its preparation. Its utility in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for further transformations of the ester groups, makes it a valuable tool for researchers in drug discovery, materials science, and other areas of chemical research. As with any new reagent, careful optimization of reaction conditions will be key to unlocking its full synthetic potential.
References
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Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Bis(methoxycarbonyl)phenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]
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Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1151–1154. [Link]
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Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
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Borylation - Wikipedia. (n.d.). Retrieved from [Link]
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MDPI. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Retrieved from [Link]
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PubMed Central (PMC). (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available chemical safety principles and data for structurally related compounds. Specific safety and toxicological data for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is limited. Therefore, a thorough risk assessment should be conducted by the end-user before handling this compound.
Introduction: Understanding the Compound
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a bifunctional organic compound that is increasingly utilized in organic synthesis and drug discovery. Its phenylboronic acid moiety makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The two methoxycarbonyl groups offer sites for further functionalization, making it a versatile building block in the synthesis of complex molecules.
Boronic acids, in general, are appreciated for their stability and low toxicity compared to other organometallic reagents.[3] However, their reactivity also necessitates specific handling procedures to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, drawing upon established knowledge of arylboronic acids.
Hazard Identification and Risk Assessment
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [4]
The signal word Warning is appropriate for these hazard statements.[4]
Pictogram:
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1072951-51-9 | [5] |
| Molecular Formula | C10H11BO6 | [6] |
| Appearance | White to off-white powder or crystals. | [4] |
| Purity | Typically ≥97% | [4] |
Reactivity and Stability
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is generally stable under recommended storage conditions. However, like many arylboronic acids, it possesses certain reactivity and stability concerns that necessitate careful handling:
-
Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by factors such as:
-
Moisture: Water can facilitate the hydrolysis of the C-B bond.
-
Heat: Elevated temperatures can promote decomposition.
-
Base: Basic conditions, often employed in cross-coupling reactions, can increase the rate of protodeboronation.[7]
-
Metals: The presence of certain transition metals may also catalyze this degradation.[8]
-
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in biological contexts or in the presence of strong oxidizing agents.[9]
-
Air and Moisture Sensitivity: While many boronic acids are considered bench-stable, some can be sensitive to air and moisture, leading to degradation over time.[10][11] It is prudent to handle (3,4-Bis(methoxycarbonyl)phenyl)boronic acid as a potentially air and moisture-sensitive compound.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents and strong acids.[12]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when working with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne dust or vapors.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling (3,4-Bis(methoxycarbonyl)phenyl)boronic acid:
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A fully fastened lab coat is required to protect street clothing and skin from potential contamination.
-
-
Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, if there is a risk of generating significant dust in an open environment, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[13]
Caption: Decision-making process for responding to a chemical spill.
Waste Disposal
All waste containing (3,4-Bis(methoxycarbonyl)phenyl)boronic acid should be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Procedures: All hazardous waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Conclusion
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a valuable synthetic building block. A thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for its safe and effective use in a research and development setting. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can minimize risks and ensure a safe working environment.
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Cox, P. A., Reid, M., & Watson, A. J. B. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1389–1403. Retrieved from [Link]
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Kafle, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020773118. Retrieved from [Link]
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AFG Bioscience. (n.d.). SAFETY DATA SHEET: 4-(2-Methoxycarbonylethyl)phenylboronic acid. Retrieved from [Link]
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A Comprehensive Theoretical Analysis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid: A Guide for Researchers
This technical guide provides a detailed theoretical framework for the computational analysis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural, electronic, and spectroscopic properties of the title compound through advanced computational methodologies. By explaining the causality behind theoretical choices, this guide serves as a practical resource for predicting the behavior and reactivity of this and similar organoboron compounds.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into medicinal chemistry, where they are recognized as key building blocks for new therapeutic agents.[2][3] The specific compound, (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, with its dual methoxycarbonyl substituents, presents an interesting case for theoretical study. These electron-withdrawing groups are expected to significantly influence the electronic properties and reactivity of the boronic acid moiety.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to probe the intricacies of molecular systems.[4][5][6] They allow for the prediction of geometries, electronic structures, and spectroscopic signatures, providing insights that can guide experimental design and accelerate the discovery process. This guide will walk through the process of performing and interpreting such calculations for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Computational Methodology: A Self-Validating Approach
The reliability of theoretical predictions hinges on the judicious selection of computational methods. For organoboron compounds, a well-established protocol involves the use of Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.[5]
Geometry Optimization and Frequency Calculations
The first and most critical step is to determine the ground-state molecular geometry.
Protocol:
-
Initial Structure: A starting 3D structure of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid can be built using any molecular modeling software. The PubChem entry for the compound (CID 46739116) can provide a good initial guess.[7]
-
Level of Theory: The B3LYP functional is a widely used and well-validated choice for organic molecules.[5] For the basis set, 6-31G(d,p) is a suitable starting point, offering a good compromise between accuracy and computational expense.[5] For higher accuracy, especially for electronic properties, a larger basis set such as 6-311++G(d,p) can be employed.
-
Solvation Model: To mimic realistic solution-phase conditions, a Polarizable Continuum Model (PCM) should be used. The choice of solvent (e.g., water, methanol) will depend on the intended application.
-
Frequency Analysis: Following geometry optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data and predicted vibrational spectra (IR and Raman).
Causality of Choices:
-
B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the phenyl ring.
-
6-31G(d,p) Basis Set: The 'd' and 'p' polarization functions are essential for describing the non-spherical electron distribution around heavy atoms and hydrogens, respectively, which is critical for accurate geometries and energies.
-
PCM Solvation: Explicitly modeling solvent molecules is computationally prohibitive. PCM provides a cost-effective way to account for the bulk electrostatic effects of the solvent, which can significantly influence molecular properties.
Diagram of the Computational Workflow:
Caption: A typical workflow for DFT calculations on (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Predicted Molecular Properties and Their Interpretation
Structural Parameters
The optimized geometry will provide key bond lengths and angles. Of particular interest is the planarity of the boronic acid group relative to the phenyl ring. The presence of two adjacent methoxycarbonyl groups may induce some steric strain, potentially leading to a slight out-of-plane torsion. These structural details are crucial for understanding intermolecular interactions, such as the hydrogen bonding patterns observed in the crystal structures of similar compounds.[8][9]
| Parameter | Expected Value Range | Significance |
| C-B Bond Length | ~1.55 - 1.57 Å | Indicator of the strength of the bond to the aryl ring. |
| B-O Bond Lengths | ~1.36 - 1.38 Å | Reflects the Lewis acidity of the boron center. |
| O-B-O Angle | ~118° - 120° | Close to the ideal 120° for sp2 hybridization.[9] |
| Dihedral Angle (Ring-B(OH)2) | 0° - 10° | Indicates the degree of planarity. |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.
-
HOMO: The distribution of the HOMO will likely be concentrated on the phenyl ring, indicating its role as the primary electron donor in reactions.
-
LUMO: The LUMO is expected to have significant contributions from the boron p-orbital, highlighting its Lewis acidic character and susceptibility to nucleophilic attack.[10]
The HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. The electron-withdrawing nature of the methoxycarbonyl groups is anticipated to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap.
The ESP map provides a visual representation of the charge distribution. For (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, the map is expected to show:
-
Negative Potential (Red/Yellow): Around the oxygen atoms of the boronic acid and carbonyl groups, indicating regions susceptible to electrophilic attack.
-
Positive Potential (Blue): Around the hydroxyl protons of the boronic acid and, most significantly, at the boron center, confirming its Lewis acidic nature.
Conceptual Diagram of Electron-Withdrawing Effects:
Caption: Influence of substituents on the electronic properties of the core structure.
Spectroscopic Properties
Theoretical calculations can predict NMR chemical shifts with reasonable accuracy.
-
¹¹B NMR: The chemical shift of the boron atom is highly sensitive to its coordination environment. For a trigonal planar boronic acid, a chemical shift in the range of 28-34 ppm is expected.[11]
-
¹H and ¹³C NMR: The calculated chemical shifts for the aromatic protons and carbons will be influenced by the electron-withdrawing substituents. These predictions can be invaluable for assigning experimental spectra.
Protocol for NMR Calculations:
-
Use the optimized geometry from the previous step.
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method.
-
Calculate the chemical shifts at the same level of theory (e.g., B3LYP/6-311++G(d,p)) with a solvation model.
-
Reference the calculated shifts to a standard (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B).
The calculated vibrational frequencies can be correlated with experimental IR spectra. Key expected vibrational modes include:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Boronic Acid) | 3300 - 3600 (broad) |
| C=O Stretch (Ester) | 1700 - 1730 |
| B-O Asymmetric Stretch | 1330 - 1380 |
| C-B Stretch | 1000 - 1100 |
Reactivity and Acidity Predictions
The pKa of a boronic acid is a critical parameter, especially in biological applications. Theoretical methods can be used to estimate pKa values.[12][13] The electron-withdrawing methoxycarbonyl groups are expected to increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[12][14] This is because they stabilize the resulting boronate anion.
Protocol for pKa Calculation:
-
Optimize the geometries of both the neutral boronic acid (B(OH)₂) and its conjugate base (B(OH)₃⁻).
-
Calculate the Gibbs free energies of both species in the gas phase and with a solvation model.
-
Determine the free energy of deprotonation in solution.
-
Use a thermodynamic cycle to calculate the pKa, often with a known reference compound for higher accuracy.
Conclusion
This guide has outlined a comprehensive theoretical approach to characterizing (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. By leveraging DFT calculations, researchers can gain a deep understanding of its structural, electronic, and spectroscopic properties, as well as its reactivity. These computational insights are invaluable for rationalizing experimental observations and for the informed design of new molecules with tailored properties for applications in organic synthesis and drug discovery.
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-
NIH. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Available from: [Link].
-
NIH. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Available from: [Link].
-
ResearchGate. DFT study of the asymmetric 1,4‐addition of phenylboronic acid to.... Available from: [Link].
-
National Academic Digital Library of Ethiopia. Synthesis and Application of Organoboron Compounds. Available from: [Link].
-
American Elements. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | CAS 177735-55-6. Available from: [Link].
-
TARA. electronic reprint Crystal structure of 4-(methoxycarbonyl)phenylboronic acid IUCr Journals. Available from: [Link].
-
ResearchGate. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study | Request PDF. Available from: [Link].
-
ResearchGate. (PDF) Progress in the medical chemistry of organoboron compounds. Available from: [Link].
-
MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. Available from: [Link].
-
AIP Publishing. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Available from: [Link].
-
Wikipedia. Organoboron chemistry. Available from: [Link].
-
Taylor & Francis. Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Available from: [Link].
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link].
-
Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available from: [Link].
-
ACS Symposium Series. Boron Chemistry: An Overview. Available from: [Link].
-
Wikipedia. Phenylboronic acid. Available from: [Link].
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- 1. application.wiley-vch.de [application.wiley-vch.de]
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- 8. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]
Technical Guide: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
This guide provides an in-depth technical analysis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid , a specialized organoboron intermediate used in advanced organic synthesis, metal-organic framework (MOF) construction, and medicinal chemistry.
Chemical Identity & Nomenclature
The nomenclature of this compound illustrates a critical hierarchy in IUPAC functional group priority. While often colloquially referred to as a "boronophthalate" derivative, the rigorous IUPAC name places the boronic acid moiety above the ester groups.
-
Preferred IUPAC Name (PIN): (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
-
CAS Registry Number: 1072951-51-9[1]
-
Molecular Formula: C₁₀H₁₁BO₆
-
Molecular Weight: 237.98 g/mol
-
Synonyms:
Nomenclature Logic (IUPAC P-41): Under IUPAC rules, acids (Class 2) take precedence over esters (Class 4).[1] Therefore, the parent structure is phenylboronic acid, and the ester groups are treated as methoxycarbonyl substituents.
-
Parent: Phenylboronic acid (Boron attached at C1).[1]
-
Substituents: Methoxycarbonyl (-COOCH₃) groups.[1]
-
Numbering: The boron atom defines position 1.[1] The substituents are assigned the lowest possible locants (3,4 rather than 4,5).
Figure 1: IUPAC priority logic establishing the boronic acid as the parent structure.
Structural Analysis & Electronic Properties
The molecule features a phenyl ring substituted with a Lewis-acidic boronic acid group and two electron-withdrawing methyl ester groups.[1]
| Property | Value/Description | Implication for Reactivity |
| Boron Hybridization | sp² (Trigonal Planar) | Empty p-orbital confers Lewis acidity; susceptible to nucleophilic attack (e.g., by OH⁻ in Suzuki coupling).[1] |
| Electronic Effect | Electron-poor Ring | The two esters (-I, -M effects) at positions 3 and 4 significantly decrease electron density on the ring.[1] |
| Acidity (pKa) | ~8.0 - 8.5 (Est.)[1] | More acidic than phenylboronic acid (pKa ~8.[1]8) due to electron-withdrawing esters stabilizing the boronate anion.[1] |
| Stability | Moderate | Prone to protodeboronation under harsh basic conditions due to the electron-deficient ring.[1] |
Key Insight: The electron-withdrawing nature of the esters makes the C-B bond more labile towards protodeboronation compared to electron-rich aryl boronic acids.[1] Base selection in cross-coupling is critical; mild bases (e.g., K₃PO₄, K₂CO₃) are preferred over strong hydroxides.
Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes the Miyaura Borylation of dimethyl 4-bromophthalate.[1] This method avoids the use of organolithium reagents (e.g., n-BuLi), which would attack the ester groups.
Precursor: Dimethyl 4-bromophthalate (CAS 87639-57-4).[1][2] Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).
Step-by-Step Protocol:
-
Borylation (Formation of Pinacol Ester):
-
Charge: In a dry Schlenk flask, combine dimethyl 4-bromophthalate (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq).
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).[1]
-
Solvent: Add anhydrous 1,4-dioxane or DMSO (degassed).[1]
-
Reaction: Heat to 80-90°C under Argon for 12-16 hours.
-
Workup: Filter through Celite to remove insolubles.[1] Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate the pinacol boronate intermediate.
-
-
Hydrolysis (Conversion to Boronic Acid):
-
Note: Standard acid hydrolysis may hydrolyze the methyl esters.[1] Use Oxidative Cleavage for chemoselectivity.[1]
-
Reagents: Sodium Periodate (NaIO₄), Ammonium Acetate (NH₄OAc).
-
Procedure: Dissolve the pinacol ester in Acetone/Water (1:1).[1] Add NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq).[1] Stir at room temperature for 24-48 hours.
-
Mechanism: NaIO₄ cleaves the pinacol diol moiety, releasing the free boronic acid without affecting the carboxylic esters.
-
Figure 2: Synthetic pathway preserving the ester functionality during boronic acid generation.
Reactivity & Applications
This compound serves as a bifunctional building block, possessing orthogonal reactivity: the boronic acid for C-C bond formation and the esters for condensation or coordination.
A. Suzuki-Miyaura Cross-Coupling The primary application is introducing the phthalate motif into complex scaffolds.[1]
-
Mechanism: The catalytic cycle involves Oxidative Addition (of the aryl halide partner), Transmetallation (of the boronic acid), and Reductive Elimination.[3]
-
Optimization: Due to the electron-deficient ring, the transmetallation step is generally fast, but the catalyst is susceptible to competitive protodeboronation. Use anhydrous conditions if possible or mild aqueous bases.[1]
B. Metal-Organic Frameworks (MOFs) The compound is a precursor for "super-molecular building blocks" (SBBs).[1]
-
Role: The boronic acid can form boroxine rings (trimerization) or boronate esters with diols, while the dicarboxylate moiety coordinates to metal nodes (e.g., Cu, Zn, Zr clusters).
-
Topology: Used to synthesize MOFs with mixed connectivity (covalent boron linkages + coordination bonds), allowing for post-synthetic modification of pore environments.
Figure 3: Suzuki-Miyaura catalytic cycle.[1] The electron-poor nature of the ligand accelerates Transmetallation.
Handling & Stability
-
Dehydration: Like all boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine) upon dehydration. This is reversible; adding water or placing it in a humid environment regenerates the monomer.[1]
-
Storage: Store at 2-8°C under an inert atmosphere. The methyl esters are sensitive to hydrolysis in the presence of atmospheric moisture over long periods.
-
Safety: Irritant to eyes, respiratory system, and skin.[2] Handle in a fume hood.
References
-
IUPAC Nomenclature Rules (P-41 & P-42): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). The Royal Society of Chemistry, 2014. Link
-
Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters.[1] The Journal of Organic Chemistry, 60(23), 7508-7510. Link
-
Oxidative Hydrolysis of Pinacol Boronates: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via oxidative cleavage.[1] Tetrahedron Letters, 46(46), 7899-7903.[1] Link
-
Boronic Acids in Drug Discovery: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1] ChemMedChem, 8(3), 385-395.[1] Link
Sources
Methodological & Application
Mastering Biaryl Synthesis: An Application Protocol for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in Modern Organic Synthesis
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a versatile and highly valuable reagent in the arsenal of the modern organic chemist. Its utility is most profoundly demonstrated in the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling. This reaction has become a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures that are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique substitution pattern of this boronic acid, featuring two methoxycarbonyl groups, offers chemists precise control over the electronic properties and further functionalization potential of the resulting coupled products. This guide provides a comprehensive experimental protocol for the application of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in a representative Suzuki-Miyaura coupling reaction, delving into the rationale behind the procedural steps to empower researchers in their synthetic endeavors.
Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a sophisticated catalytic process that involves the formation of a carbon-carbon bond between an organoborane (in this case, our title boronic acid) and an organic halide or triflate.[1] The reaction is orchestrated by a palladium catalyst and requires a base to proceed. The generally accepted mechanism can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Use of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in medicinal chemistry
Application Note: Strategic Utilization of (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid in Medicinal Chemistry
Abstract
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid serves as a high-value bifunctional building block in modern drug discovery. Unlike simple aryl boronic acids used solely for biaryl construction, this reagent acts as a "masked pharmacophore" precursor . Its primary utility lies in its ability to install a phthalate moiety via Suzuki-Miyaura coupling, which can subsequently be cyclized into privileged heterocyclic scaffolds such as phthalazinones (PARP inhibitor scaffolds) and isoindolinones . This guide provides optimized protocols for the cross-coupling of this electron-deficient boronic acid and detailed methodologies for its downstream conversion into bioactive heterocycles.
Chemical Profile & Reactivity Landscape
-
Compound: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
-
Functional Class: Electron-Deficient Aryl Boronic Acid / Phthalate Precursor
-
Key Reactivity Features:
-
Suzuki-Miyaura Handle: The boronic acid (
) enables C-C bond formation with aryl halides.[1][2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Electronic Deactivation: The two electron-withdrawing ester groups (
) reduce the nucleophilicity of the carbon attached to boron, slowing down the transmetallation step in catalytic cycles compared to electron-rich boronic acids. -
Heterocyclization Potential: The ortho-diester motif is a "pre-loaded" system for condensation reactions with dinucleophiles (hydrazines, amines).
-
Module 1: The Suzuki-Miyaura Coupling (C-C Bond Formation)[3]
Challenge: Electron-deficient boronic acids are prone to protodeboronation (loss of the boron group) before coupling occurs, especially under harsh basic conditions. They also exhibit slower transmetallation rates.
Solution: Use of active phosphine ligands (Buchwald ligands) and mild, anhydrous bases to stabilize the boronate intermediate while accelerating the catalytic cycle.
Protocol A: Optimized Cross-Coupling for Electron-Poor Boronic Acids
-
Substrate Scope: Coupling (3,4-Bis(methoxycarbonyl)phenyl)boronic acid with Aryl Bromides or Heteroaryl Chlorides.
-
Scale: 1.0 mmol (adaptable).
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Reagent (1.2 – 1.5 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR (for simpler substrates). -
Base:
(3.0 equiv, finely ground). Note: Avoid strong hydroxides (NaOH) to prevent premature ester hydrolysis. -
Solvent: 1,4-Dioxane / Water (9:1 ratio) or Toluene (anhydrous) if hydrolysis is a major concern.
Procedure:
-
Degassing: Charge a reaction vial with the aryl halide, boronic acid, base, and Pd-catalyst/ligand. Seal the vial. Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvation: Inject degassed solvent (5 mL/mmol) through the septum.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: Look for the disappearance of the aryl halide. If the boronic acid is consumed but halide remains (protodeboronation), add a second portion (0.5 equiv) of boronic acid.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc). The product will be a Biaryl Diester .
Module 2: Post-Coupling Transformations (Scaffold Generation)
This is the highest-value application. Once the biaryl diester is formed, it can be converted into a phthalazin-1(2H)-one , a scaffold found in FDA-approved drugs like Olaparib (PARP inhibitor).
Protocol B: Cyclization to Phthalazinone (The "Olaparib" Core)
Mechanism: The hydrazine nucleophile attacks one ester to form a hydrazide, which then intramolecularly attacks the second ester to close the ring.
Reagents:
-
Biaryl Diester Intermediate (from Protocol A)
-
Reagent: Hydrazine Monohydrate (
) (5.0 – 10.0 equiv). -
Solvent: Ethanol (EtOH) or Methanol (MeOH).
Procedure:
-
Dissolve the biaryl diester (1.0 mmol) in Ethanol (10 mL).
-
Add Hydrazine Monohydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.
-
Observation: A white or off-white precipitate often forms as the phthalazinone crystallizes out of the hot solution.
-
-
Workup:
-
If precipitate forms: Cool to 0°C, filter the solid, and wash with cold ethanol.
-
If soluble: Concentrate the solvent, redissolve in EtOAc, wash with water (to remove excess hydrazine), and dry.
-
-
Result: A 4-aryl-phthalazin-1(2H)-one scaffold.
Visualizing the Workflow
The following diagram illustrates the strategic logic flow from the raw boronic acid to the final drug scaffold, including decision nodes for troubleshooting.
Caption: Figure 1. Convergent synthesis workflow for generating PARP-inhibitor scaffolds using (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. Includes troubleshooting loop for common stability issues.
Data Summary: Optimization Matrix
The table below summarizes the effect of reaction conditions on the stability and coupling efficiency of this specific boronic acid.
| Parameter | Recommended Condition | Rationale |
| Base | Milder than hydroxides; reduces rate of protodeboronation while activating the boronic acid. | |
| Ligand | SPhos, XPhos, or dppf | Electron-rich bulky phosphines facilitate oxidative addition and speed up transmetallation of the electron-poor boronate. |
| Solvent | Dioxane/Water (9:1) | Small amount of water is necessary for the catalytic cycle; excess water can promote hydrolysis of the esters. |
| Temperature | 70–85°C | Sufficient energy for coupling; avoid >100°C to prevent thermal decomposition of the diester. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Context: Authoritative review on the stability and reactivity of boronic acids, specifically detailing the mechanisms of protodeboron
-
Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry, 219, 11-59. Link
- Context: Foundational text establishing the protocols for using bases like K3PO4 to optimize difficult couplings.
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
- Context: Describes the synthesis of Olaparib (AZD2281) and the utility of the phthalazinone scaffold in medicinal chemistry.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Application Note. Link
- Context: General industrial protocols for handling boronic acid deriv
Sources
Application Note: Chan-Lam Coupling of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Executive Summary
This guide details the protocol for the copper-catalyzed oxidative cross-coupling (Chan-Lam coupling) of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS: 1072951-51-9) with nucleophiles (amines/phenols).
This specific boronic acid substrate presents a unique challenge and opportunity in medicinal chemistry. As a precursor to functionalized phthalimides and phthalates, its efficient coupling allows for the rapid construction of complex core scaffolds without requiring harsh palladium-catalyzed conditions (Buchwald-Hartwig) that might hydrolyze the sensitive methyl ester groups.
Key Technical Constraint: The electron-withdrawing nature of the two methyl ester groups at the 3,4-positions activates the Carbon-Boron bond for transmetallation but simultaneously increases susceptibility to protodeboronation (hydrolysis of the C-B bond). Therefore, strict moisture control and base selection are critical for success.
Mechanistic Insight & Substrate Profile
Substrate Analysis
-
Compound: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid[1][2]
-
Electronic Effect: The two methoxycarbonyl (-COOMe) groups exert a strong inductive electron-withdrawing effect (-I).
-
Impact on Coupling: Unlike Suzuki coupling where electron-deficient boronic acids can be sluggish, in Chan-Lam coupling, electron-deficiency generally facilitates the transmetallation step to the Copper(II) center. However, this activation energy reduction also lowers the barrier for competitive side reactions, specifically protodeboronation in the presence of water.
The Catalytic Cycle
The reaction operates via an oxidative Cu(II)/Cu(III) cycle. The mechanism differs significantly from Pd(0)/Pd(II) cycles.
-
Complexation: Cu(OAc)₂ coordinates with the nucleophile (amine/phenol) and base.
-
Transmetallation: The aryl boronic acid transfers the aryl group to the Cu(II) center.[3] This is the turnover-limiting step for electron-rich substrates, but for our electron-deficient substrate, it is rapid.
-
Oxidative Disproportionation: The resulting Ar-Cu(II)-Nu species is oxidized (usually by O₂ or a second equivalent of Cu(II)) to a high-energy Ar-Cu(III)-Nu species.
-
Reductive Elimination: The C-N or C-O bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II) by air.
Figure 1: The catalytic cycle for Chan-Lam coupling. Note that for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, the Transmetallation step is electronically favored, making the system sensitive to moisture (competitive hydrolysis).
Optimization Strategy
For this specific substrate, standard conditions must be modified to protect the ester groups and prevent deboronation.
Table 1: Parameter Optimization Matrix
| Parameter | Recommended Choice | Scientific Rationale |
| Catalyst | Cu(OAc)₂ (anhydrous) | Acetate acts as a base to facilitate transmetallation. Anhydrous is preferred to minimize water introduction. |
| Solvent | DCM (Dichloromethane) | Excellent solubility for the diester substrate. Non-coordinating, allowing the amine/phenol to bind Cu. |
| Base | Pyridine (2.0 equiv) | Weak enough to avoid ester hydrolysis; strong enough to deprotonate the nucleophile. |
| Additive | 4Å Molecular Sieves | CRITICAL. Scavenges water produced during the reaction to prevent protodeboronation of the activated aryl ring. |
| Atmosphere | Dry Air (Balloon) | Provides O₂ for the oxidation step (Cu(II) |
| Ligand | None or 1,10-Phenanthroline | "Ligandless" is standard. If yield is <40%, add 1,10-Phenanthroline (10 mol%) to stabilize the Cu-intermediate. |
Detailed Experimental Protocols
Protocol A: N-Arylation of Amines (Standard)
Best for: Primary/Secondary aliphatic amines and electron-rich anilines.
Materials:
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.5 equiv)[2]
-
Amine Nucleophile (1.0 equiv)
-
Cu(OAc)₂ (1.0 equiv - Stoichiometric preferred for difficult substrates; 0.2 equiv for catalytic)
-
Pyridine (2.0 equiv)
-
DCM (anhydrous)
-
4Å Molecular Sieves (powdered, activated)
Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon.
-
Charging: Add Cu(OAc)₂ (181 mg, 1.0 mmol) and activated 4Å molecular sieves (250 mg).
-
Substrate Addition: Add the boronic acid (357 mg, 1.5 mmol) and the amine nucleophile (1.0 mmol).
-
Solvent & Base: Add anhydrous DCM (5 mL) followed by Pyridine (161 µL, 2.0 mmol).
-
Activation: Cap the flask with a rubber septum. Insert a balloon filled with dry air (passed through a Drierite tube).
-
Reaction: Stir vigorously at room temperature (20-25°C) for 16-24 hours.
-
Note: The reaction mixture usually turns from blue/green (Cu(II)) to a dark brown sludge as the reaction progresses.
-
-
Work-up: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: O-Arylation of Phenols (Enhanced)
Best for: Phenols, which are generally less nucleophilic than amines.
Modifications:
-
Catalyst: Use Cu(OTf)₂ (catalytic, 20 mol%) + 1,10-Phenanthroline (20 mol%) to create a more electrophilic copper center.
-
Base: Use TEA (Triethylamine) or 2,6-Lutidine .
-
Solvent: Acetonitrile (MeCN) is often superior for phenols.
Self-Validation & Troubleshooting Workflow
The primary failure mode for this substrate is the conversion of the boronic acid to dimethyl phthalate (via protodeboronation) rather than the coupled product.
Validation Steps:
-
TLC Monitoring: Spot the reaction against the starting boronic acid.
-
Stain: KMnO4 (Boronic acid stains brown/yellow).
-
Observation: If the boronic acid spot disappears but no new UV-active product appears (or a spot matches dimethyl phthalate), the system is too wet.
-
-
Colorimetric Check:
-
Blue/Green: Active Cu(II) species present.[4]
-
Red/Orange precipitate: Formation of Cu₂O (indicates O₂ starvation or stalled cycle).
-
Black: Cu(0) precipitation (catalyst decomposition).
-
Figure 2: Decision tree for troubleshooting reaction progress.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940.
-
Lam, P. Y. S., et al. (1998).[3] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856.
-
PubChem. (n.d.).[2] "Compound Summary: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid." National Library of Medicine.
Sources
The Strategic Utility of (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid in Complex Molecular Scaffolding
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of contemporary organic synthesis, the strategic construction of complex molecular architectures is paramount, particularly in the realms of drug discovery and materials science. Among the vast arsenal of chemical tools available, (3,4-Bis(methoxycarbonyl)phenyl)boronic acid has emerged as a highly valuable and versatile building block. Its unique structural features—a phenyl ring functionalized with both a reactive boronic acid moiety and two adjacent electron-withdrawing methoxycarbonyl groups—endow it with distinct reactivity and make it an ideal candidate for the synthesis of intricate molecular frameworks through cross-coupling reactions.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the effective utilization of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. We will delve into its critical role in the widely-used Suzuki-Miyaura cross-coupling reaction, explore the influence of its substituents on reactivity, and provide field-proven methodologies to empower your synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
Table 1: Physicochemical Properties of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid [1]
| Property | Value |
| CAS Number | 1072951-51-9 |
| Molecular Formula | C₁₀H₁₁BO₆ |
| Molecular Weight | 238.00 g/mol |
| Appearance | White to off-white powder |
| Storage | Inert atmosphere, Room Temperature |
Safety and Handling: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] (3,4-Bis(methoxycarbonyl)phenyl)boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of a disubstituted phenyl ring into a target molecule.
Mechanistic Insights: The Role of Methoxycarbonyl Substituents
The two methoxycarbonyl groups on the phenyl ring are not mere spectators in the Suzuki-Miyaura coupling. As electron-withdrawing groups, they play a crucial role in modulating the electronic properties of the boronic acid. This electronic perturbation influences several key steps of the catalytic cycle:
-
Transmetalation: The electron-withdrawing nature of the ester groups can affect the rate of transmetalation, the step where the organic group is transferred from the boron atom to the palladium catalyst. While electron-withdrawing groups on the boronic acid can sometimes slow down this step, the overall reaction kinetics are a complex interplay of various factors, including the choice of catalyst, base, and solvent.[3]
-
Product Properties: The incorporation of the 3,4-bis(methoxycarbonyl)phenyl moiety can significantly influence the electronic and photophysical properties of the resulting complex molecule, a feature that is particularly valuable in materials science applications.
Experimental Protocols
The following protocols are provided as a starting point for utilizing (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of substituted phenylboronic acids.
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki-Miyaura reactions. For challenging couplings, other catalysts with more specialized ligands may be required.
-
Base: An inorganic base like potassium carbonate is essential to facilitate the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome and may need to be optimized.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed to dissolve both the organic and inorganic reagents.
Protocol 2: Synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
While commercially available, understanding the synthesis of this building block provides deeper insight into its chemistry. A common route involves the borylation of a corresponding aryl halide.
Diagram 2: Synthetic Pathway to the Target Boronic Acid
Caption: A general synthetic route to the title compound.
Applications in the Synthesis of Complex Molecules
The utility of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid extends across various fields where precise molecular design is critical.
-
Pharmaceuticals: This building block can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The ester functionalities can serve as handles for further chemical modification or act as bioisosteres for other functional groups.
-
Materials Science: In the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the introduction of the 3,4-bis(methoxycarbonyl)phenyl unit can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials.[4]
-
Polymer Chemistry: This boronic acid can be used as a monomer in polymerization reactions, such as Suzuki polycondensation, to create novel conjugated polymers with tailored properties for various applications.
Conclusion
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a powerful and versatile building block for the synthesis of complex molecules. Its unique electronic properties, conferred by the two methoxycarbonyl groups, make it a valuable tool for chemists in both academia and industry. The protocols and insights provided in this application note are intended to serve as a practical guide for harnessing the full potential of this reagent in Suzuki-Miyaura cross-coupling and other synthetic transformations. As with any chemical process, careful optimization of reaction conditions is key to achieving high yields and purity, paving the way for the creation of novel and functional molecules.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
ChemLibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(22), 7684–7695. [Link]
-
PubChem. (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]
Sources
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Executive Summary
This application note details a robust protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of (3,4-bis(methoxycarbonyl)phenyl)boronic acid . This specific organoboron reagent is a critical building block for synthesizing phthalate-derivative scaffolds found in bioactive molecules and functional materials.
The presence of two electrophilic methyl ester groups on the boronic acid presents a chemoselectivity challenge: traditional thermal heating often leads to competitive hydrolysis (saponification) or protodeboronation before the coupling is complete. This guide demonstrates how controlled microwave irradiation (MW) suppresses these side reactions by accelerating the cross-coupling kinetics, achieving high yields (>85%) in under 20 minutes.
Scientific Context & Challenges
The Substrate Challenge
The substrate, (3,4-bis(methoxycarbonyl)phenyl)boronic acid , contains two key functionalities:
-
Boronic Acid: The nucleophilic handle for transmetallation.
-
Bis-Methyl Esters: Electrophilic sites susceptible to nucleophilic attack by the base (hydroxide/alkoxide) required for the Suzuki mechanism.
The Thermal Dilemma: In conventional heating (oil bath, reflux), the extended reaction times (2–12 hours) required for electron-deficient boronic acids allow the aqueous base to hydrolyze the esters to carboxylic acids. This alters the solubility profile and electronic properties of the product, often leading to complex mixtures.
The Microwave Solution: Microwave irradiation provides rapid volumetric heating. By superheating the solvent system in a sealed vessel, the reaction temperature can be raised significantly (100–130°C) while reducing the reaction time to minutes. This kinetic regime favors the lower-activation-energy catalytic cycle (coupling) over the slower, diffusion-limited hydrolysis side reactions.
Mechanistic Pathway
The reaction follows the catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1]
-
Transmetallation: The boronate species (activated by base) transfers the aryl group to the Palladium center. Critical Step: This is often the rate-determining step for electron-poor boronic acids.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]
Experimental Protocol
Reagents and Materials
-
Substrate A: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)
-
Substrate B: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(3-5 mol%)-
Rationale: The bidentate dppf ligand confers high thermal stability under MW conditions compared to
.
-
-
Base:
(2.0 equiv, 2M aqueous solution) or-
Rationale: Phosphate is sufficiently basic to activate the boron but less nucleophilic than hydroxide, minimizing ester hydrolysis.
-
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
Rationale: Dioxane couples well with microwave energy (medium tan
) and solubilizes both organic substrates and the aqueous base.
-
Standardized Workflow
Step 1: Vessel Preparation
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
Aryl Halide (0.5 mmol)
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (0.6 mmol, 151 mg)
- (0.015 mmol, 12 mg)
-
-
Seal the vial with a PTFE/silicone septum cap.
Step 2: Inert Atmosphere & Solvent Addition
-
Evacuate the vial via needle and backfill with Argon (repeat 3x).
-
Inject degassed 1,4-Dioxane (4 mL) and 2M aq.
(0.5 mL) through the septum.
Step 3: Microwave Irradiation
-
Place the vial in the microwave reactor cavity.
-
Apply the following method parameters:
-
Control Mode: Fixed Temperature (IR Sensor)
-
Temperature: 110 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Pressure Limit: 250 psi (Safety cutoff)
-
Power: Dynamic (Max 150 W)
-
Step 4: Workup & Isolation
-
Cool the vial to room temperature using compressed air (built-in feature).
-
Filter the mixture through a pad of Celite to remove Pd black; wash with EtOAc.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over
, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc gradient).
Visualization of Workflows
Reaction Mechanism & Competitive Pathways
The following diagram illustrates the catalytic cycle and explicitly highlights the "Danger Zone" where thermal conditions cause ester failure, and how MW bypasses it.
Figure 1: Catalytic cycle distinguishing the productive microwave pathway (blue zone) from thermal decomposition pathways (red).
Experimental Workflow Decision Tree
Figure 2: Step-by-step experimental decision matrix for the synthesis.
Optimization Data & Validation
The following data summarizes the optimization of base and temperature for the coupling of (3,4-bis(methoxycarbonyl)phenyl)boronic acid with 4-bromoanisole (Model Reaction).
| Entry | Base (2M aq.) | Temp (°C) | Time (min) | Yield (%) | Ester Hydrolysis (%) |
| 1 | 80 | 60 (Thermal) | 45 | 40 (High) | |
| 2 | 100 | 20 (MW) | 78 | 12 | |
| 3 | 110 | 15 (MW) | 88 | 5 | |
| 4 | 110 | 15 (MW) | 94 | < 2 | |
| 5 | 140 | 10 (MW) | 82 | 8 (Protodeboronation) |
Key Insight: Strong bases like NaOH cause significant saponification.
Troubleshooting Guide
-
Low Conversion:
-
Cause: Catalyst deactivation (Pd black formation).
-
Fix: Ensure rigorous degassing. Switch to a higher stability precatalyst like
or Pd-PEPPSI-IPr.
-
-
Ester Hydrolysis (Acid product observed):
-
Cause: Reaction time too long or base too strong.
-
Fix: Reduce MW hold time to 10 minutes; ensure temperature does not overshoot 120°C. Switch from Carbonate to Phosphate base.
-
-
Protodeboronation (Arene formation):
-
Cause: Substrate instability at high temp.
-
Fix: Lower temp to 100°C and extend time slightly. Add the boronic acid in higher excess (1.5 equiv).
-
References
-
Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. (Demonstrates suppression of ester cleavage under MW conditions). [Link]
-
Microwave-Assisted Suzuki–Miyaura Cross-Coupling. Organic Letters. (General protocols for functionalized boronic acids). [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters. Chemical Science. (Discusses the activation energy barriers relative to ester stability). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling. Molecules. (Optimization of catalyst loading and time/temp parameters). [Link]
Sources
Ligand selection for cross-coupling with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Application Note: Ligand Selection & Optimization for Cross-Coupling of (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Executive Summary
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid presents a distinct duality in cross-coupling: it is electronically activated for transmetallation but chemically fragile due to base-sensitive esters and a propensity for protodeboronation. Successful coupling requires a catalytic system that accelerates the oxidative addition and transmetallation steps to outcompete decomposition pathways. This guide outlines a protocol prioritizing Buchwald-type dialkylbiaryl phosphines and anhydrous base systems to ensure chemoselectivity and high yields.
Mechanistic Analysis & Ligand Selection Strategy
The substrate features two methyl ester groups at the meta and para positions relative to the boron center. This creates two critical challenges:
-
Electronic Activation vs. Instability: The electron-withdrawing nature of the esters makes the boron center more Lewis acidic, theoretically accelerating transmetallation. However, this same electron deficiency stabilizes the anionic intermediate required for protodeboronation , a major competitive pathway leading to the byproduct dimethyl phthalate.
-
Base Sensitivity: The methyl esters are susceptible to saponification (hydrolysis) by aqueous hydroxide bases, particularly at elevated temperatures. This necessitates the use of mild, non-nucleophilic bases or anhydrous conditions.
Ligand Decision Matrix
| Ligand Class | Specific Recommendation | Why it Works for this Substrate |
| Dialkylbiaryl Phosphines | XPhos or SPhos | Primary Recommendation. The bulky biaryl backbone promotes rapid reductive elimination, while the electron-rich phosphine center accelerates oxidative addition. This high turnover rate is crucial to consume the boronic acid before it protodeboronates. |
| Bisphosphines | Pd(dppf)Cl₂ | Robust Alternative. The large bite angle of dppf stabilizes the Pd center and is historically proven to tolerate esters well. It is less active than XPhos but often cleaner for simple aryl bromides. |
| NHC Complexes | Pd-PEPPSI-IPr | For Sterically Demanding Partners. If the coupling partner (halide) is sterically hindered (e.g., ortho-substituted), NHCs provide the necessary steric bulk and thermal stability to force the coupling. |
Visualization: Ligand Selection & Reaction Pathway
The following diagram illustrates the decision logic for ligand selection based on the electrophile (coupling partner) and the competing decomposition pathways.
Figure 1: Decision tree for ligand selection based on the electrophilic coupling partner. High-activity ligands (XPhos) are preferred to outcompete decomposition.
Optimized Experimental Protocol
Objective: Cross-coupling of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid with an aryl bromide/chloride while preserving methyl esters.
Materials
-
Boronic Acid: 1.2 – 1.5 equivalents (Excess is required due to potential protodeboronation).
-
Catalyst: XPhos Pd G3 (Cas No. 1445085-55-1) or Pd(OAc)₂ + XPhos (1:2 ratio). Loading: 1–3 mol%.
-
Base: K₃PO₄ (tribasic potassium phosphate), finely ground. Crucial: Use anhydrous K₃PO₄ or K₃PO₄·H₂O.[1][2] Avoid hydroxide bases.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Additives: None typically required; however, if conversion is stalled, 0.5 eq of water can be added to facilitate the solubility of the inorganic base without hydrolyzing the esters.
Step-by-Step Procedure
-
Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry or purge with Nitrogen/Argon for 5 minutes.
-
Solids Addition: Charge the vial with:
-
Aryl Halide (1.0 equiv, 1.0 mmol)
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.3 equiv, 1.3 mmol)
-
K₃PO₄ (2.0 equiv, 2.0 mmol)
-
XPhos Pd G3 Precatalyst (2 mol%, 0.02 mmol)
-
-
Degassing: Seal the vial. Evacuate and backfill with inert gas (N₂/Ar) three times.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration) via syringe.
-
Note: If the base is not dissolving, add degassed water (0.1 mL) strictly to the solvent mix before injection.
-
-
Reaction: Heat the block to 80 °C . Stir vigorously (800+ rpm) to ensure phase mixing.
-
Time: Monitor via LC-MS or TLC at 1 hour. Most reactions with activated ligands complete within 2–4 hours.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over MgSO₄, filter, and concentrate.
-
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Halide | Catalyst deactivation or slow transmetallation. | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 100°C. |
| Protodeboronation (Dimethyl phthalate formation) | Reaction is too slow; Boronic acid decomposes before coupling. | Increase Catalyst Loading to 5 mol%. Use anhydrous conditions strictly (remove added water). |
| Hydrolysis of Esters (Acid formation) | Base is too strong or water content is too high. | Switch base to CsF (Cesium Fluoride) or K₂CO₃ . Ensure solvent is anhydrous. |
| Homocoupling of Boronic Acid | Oxygen ingress (Oxidative homocoupling).[1] | Degas solvents more thoroughly (sparge with Ar for 15 mins). |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[2] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Note: This reference is critical as it establishes the protocol for electron-deficient, protodeboron
Sources
Base selection for reactions involving (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Application Note: Precision Base Selection for Reactions Involving (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Abstract
This technical guide addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid . Due to the presence of two electrophilic methyl ester moieties, this substrate is highly susceptible to saponification (hydrolysis) under standard aqueous basic conditions. Furthermore, the electron-withdrawing nature of the esters increases the rate of protodeboronation. This protocol synthesizes mechanistic insights with practical methodology to recommend anhydrous fluoride-mediated activation or mild phosphate systems as the gold standard for preserving structural integrity while maximizing yield.
Molecular Profile & Reactivity Challenges
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid serves as a critical building block for constructing phthalocyanines, Metal-Organic Frameworks (MOFs), and complex pharmaceutical intermediates. However, its dual-ester architecture presents a "Reactivity Triad" that must be managed:
-
The Desired Pathway (Transmetallation): The boronic acid must form a boronate "ate" complex with a base to facilitate transmetallation to the Palladium(II) center.
-
The Hydrolytic Trap (Saponification): Methyl esters are chemically labile. Strong hydroxide bases (
, ) or aqueous carbonate systems at elevated temperatures will rapidly hydrolyze the esters to carboxylates ( ), altering solubility and preventing the formation of the desired ester-functionalized product. -
The Protodeboronation Risk: The two ester groups are electron-withdrawing (EWG). While this increases the Lewis acidity of the boron center (beneficial for activation), it also destabilizes the C-B bond, making the aryl ring prone to protodeboronation (loss of the boron group) in the presence of protons and heat.
Mechanistic Insight: The Base Dilemma
The choice of base dictates the fate of the reaction. The base plays a dual role: it activates the boronic acid (forming
-
Hydroxides/Alkoxides (
): CONTRAINDICATED. These are strong nucleophiles that will attack the carbonyl carbon of the methyl esters, leading to irreversible hydrolysis. -
Aqueous Carbonates (
): HIGH RISK. In water/alcohol mixtures, these generate equilibrium concentrations of hydroxide ( ) sufficient to hydrolyze methyl esters at the temperatures required for coupling ( ). -
Anhydrous Fluorides (
): OPTIMAL. Fluoride ( ) has a high affinity for boron (B-F bond strength) but is a poor nucleophile toward carbonyl carbon in aprotic solvents. It activates the boronic acid for transmetallation without risking ester cleavage.
Visualizing the Reaction Pathways
Figure 1: Reaction pathways dictated by base selection. Pathway A is the only desired outcome.
Base Selection Matrix
The following table categorizes bases by their suitability for this specific substrate.
| Base Class | Specific Base | Suitability | Mechanism of Action | Risk Factor |
| Fluorides | Excellent | Forms reactive fluoroboronate species ( | Low. Poor nucleophilicity toward esters. | |
| Phosphates | Good | Mild buffering capacity. Can be used with minimal water (slurry). | Low-Medium. Safer than carbonates but requires controlled water content. | |
| Carbonates | Moderate | Effective in anhydrous dioxane/DMF. | Medium. Avoid water; solubility can be an issue in non-polar solvents. | |
| Hydroxides | Avoid | Direct nucleophilic attack on esters. | Critical Failure. Will produce dicarboxylic acid. | |
| Organic | Poor | Generally insufficient for activating boronic acids in standard Suzuki cycles. | Low reactivity; often leads to no reaction. |
Experimental Protocols
Protocol A: The "Gold Standard" Anhydrous Method (Fluoride Activation)
Best for: High-value substrates, scale-up, and ensuring 100% ester retention.
Rationale: This protocol uses Cesium Fluoride (
Reagents:
-
Substrate: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.0 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.5 - 3.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Nitrogen or Argon.
-
Charging: Add the boronic acid substrate, aryl halide,
catalyst, and to the vial. -
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times (3x) to remove oxygen (crucial to prevent homocoupling).
-
Solvation: Inject anhydrous 1,4-Dioxane via syringe.
-
Note: Concentration should be approx 0.1 M to 0.2 M.
-
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the aryl halide.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter the mixture through a pad of Celite to remove insoluble salts (
, ). -
Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Protocol B: The "Mild Aqueous" Method (Phosphate Slurry)
Best for: Cases where Fluorides are unavailable or the electrophile requires higher polarity.
Rationale: Potassium Phosphate (
Reagents:
-
Substrate: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(Tribasic) (2.0 equiv) -
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Charging: Add boronic acid, aryl halide, and
to the reaction vessel. -
Degassing: Add the Toluene and Water. Sparge the biphasic mixture with Argon gas for 15 minutes.
-
Why? Oxygen accelerates protodeboronation and kills the catalyst.
-
-
Catalyst Addition: Add
quickly under a positive flow of Argon. -
Reaction: Heat to 70–80°C vigorously stirring (emulsion is necessary).
-
Time: Typically 6–16 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate and water.
-
Separate layers. Wash the organic layer with Brine immediately (to remove residual base).
-
Dry over
, filter, and concentrate.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield + Carboxylic Acid detected | Hydrolysis occurred. | Switch from Protocol B to Protocol A (Anhydrous CsF). Ensure solvents are dry. |
| Starting Material (Halide) remains | Catalyst death or insufficient activation. | Degas solvents more thoroughly. Increase catalyst loading to 5 mol%. Switch to a more active catalyst like XPhos Pd G2 . |
| Protodeboronation (Phthalate diester formed) | Boronic acid instability. | Lower temperature to 60°C. Add the boronic acid in portions (slow addition) or use a large excess (1.5 equiv). |
| Black precipitate (Pd black) | Catalyst decomposition. | Add a stabilizing ligand (e.g., |
Decision Tree for Base Selection
Figure 2: Logical flow for selecting the appropriate base system.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Solvent effects in reactions with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Application Note: Solvent Selection & Reaction Optimization for (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Part 1: Executive Summary & Physicochemical Profile
The Challenge: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a specialized building block used primarily in the synthesis of metal-organic frameworks (MOFs), phthalocyanines, and complex pharmaceutical intermediates. Its dual methyl ester functionality presents a "reactivity paradox":
-
Electron Deficiency: The two electron-withdrawing ester groups activate the boronic acid for transmetallation in Suzuki-Miyaura couplings.[1]
-
Lability: These same groups significantly increase susceptibility to protodeboronation (C-B bond cleavage) and saponification (ester hydrolysis) under standard basic aqueous conditions.[1]
Physicochemical "Solvent Map": Understanding the solubility profile is the first step to reaction success.[1] This molecule exhibits properties intermediate between dimethyl phthalate and phenylboronic acid.[1]
| Solvent Class | Representative Solvents | Solubility | Suitability for Reaction | Notes |
| Polar Aprotic | DMF, DMSO, DMAc | High | Excellent | Preferred for maintaining homogeneity; high boiling points allow high-temp activation but complicate workup.[1] |
| Ethers | THF, 1,4-Dioxane, DME | High | Good | Standard choice. Dioxane is preferred for higher temperature stability (100°C+).[1] |
| Alcohols | Methanol, Ethanol | Moderate | Caution | Risk: Transesterification.[1] Methanol is safe (matches ester), but Ethanol may produce mixed ethyl/methyl esters.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Poor | Generally poor for Suzuki couplings due to low boiling points and catalyst incompatibility.[1] |
| Hydrocarbons | Hexane, Toluene | Low | Poor | Requires a co-solvent (e.g., Toluene/Ethanol/Water) to solubilize the boronic acid. |
| Water | Water | Very Low | Reagent Only | Insoluble as free acid.[1] Soluble as boronate salt at pH >10, but this triggers rapid hydrolysis/deboronation.[1] |
Part 2: Critical Solvent Effects & Mechanisms
The choice of solvent dictates the pathway between the desired Cross-Coupling and the two primary failure modes.[1]
The Protodeboronation Trap
Electron-deficient arylboronic acids are notoriously unstable in hot, basic aqueous media.[1] The presence of two ester groups stabilizes the aryl anion intermediate formed during C-B bond cleavage, accelerating protodeboronation.[1]
-
Mechanism: Hydroxide attacks the boron to form a boronate "ate" complex.[1] If transmetallation to Palladium is slow, the C-B bond cleaves, protonating the ring and releasing boric acid.
-
Solvent Mitigation: Use anhydrous or low-water conditions.[1] By limiting water, you reduce the concentration of free hydroxide and force the boronate to react with the Pd-catalyst rather than decomposing.
Saponification (Ester Hydrolysis)
Standard Suzuki conditions often use strong bases (NaOH, KOH) in water.[1] This will rapidly hydrolyze the methyl esters at positions 3 and 4 into carboxylic acids, ruining the product and potentially poisoning the catalyst.[1]
-
Solvent Mitigation: Use mild, non-nucleophilic bases (e.g.,
, ) suspended in organic solvents (Dioxane/DMF) with minimal water.[1]
The "Methanol" Effect
While methanol is a good solvent for solubility, it can compete as a ligand.[1] More importantly, if using a different ester (e.g., ethyl ester substrate), methanol will cause transesterification.[1]
-
Rule: Match the alcohol solvent to the ester group.[1] For this molecule, Methanol is safe ; Ethanol is forbidden unless transesterification is desired.[1]
Part 3: Experimental Protocol (The "Golden Path")
This protocol is optimized to suppress protodeboronation and hydrolysis while maximizing cross-coupling efficiency.[1]
Target Reaction: Suzuki-Miyaura Coupling with an Aryl Bromide.[1][2]
Reagents:
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)[3]
-
Catalyst:
(3-5 mol%) - Chosen for stability and resistance to dehalogenation.[1] -
Base:
(Tribasic Potassium Phosphate) (2.0 equiv) - Mild, buffers pH. -
Solvent System: 1,4-Dioxane : Water (9:1 v/v)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Charging:
-
Solvent Addition & Degassing:
-
Add pre-degassed 1,4-Dioxane and Water in a 9:1 ratio.[1] (e.g., 4.5 mL Dioxane + 0.5 mL Water for a 1 mmol scale).[1]
-
Why 9:1? This minimal water volume is sufficient to solubilize the inorganic base for activation but low enough to suppress saponification and protodeboronation.[1]
-
Sparge the mixture with Argon for 5-10 minutes.
-
-
Reaction:
-
Workup (Solvent-Sensitive):
-
Dilute with Ethyl Acetate (EtOAc).[1]
-
Do NOT wash with strong base (NaOH).[1] Wash with Water followed by Brine .[1]
-
Optional: If the product contains basic nitrogens, adjust aqueous layer pH to ~7 with dilute HCl before extraction, but be extremely gentle to avoid hydrolyzing the esters.
-
Dry over
, filter, and concentrate.[1]
-
Purification:
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the decision matrix for solvent and base selection, highlighting the critical failure modes.
Caption: Reaction pathway analysis showing how solvent and base choice dictates the competition between the desired Suzuki coupling and the parasitic protodeboronation/hydrolysis pathways.
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] (Demonstrates protodeboronation mechanisms in electron-deficient boronic acids). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Comprehensive guide on boronic acid stability). Link
-
PubChem Compound Summary. (2024). Dimethyl isophthalate (Analogous physicochemical properties). National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich. (2024).[1] Product Specification: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS 1072951-51-9).[1][5][6][7] Link
Sources
- 1. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]
- 5. uat.env.aladdin-e.com [uat.env.aladdin-e.com]
- 6. 1229442-38-9|(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. (3,4-bis(methoxycarbonyl)phenyl)boronic acid_1072951-51-9_Hairui Chemical [hairuichem.com]
Application Note: Scale-Up Synthesis Using (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Executive Summary
This application note details the process parameters and protocols for the scale-up utilization of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (referred to herein as Reagent A ) in Suzuki-Miyaura cross-coupling reactions.
Reagent A is a high-value building block used to introduce a phthalate moiety into drug scaffolds, serving as a precursor for phthalimides, phthalazines, and benzimidazoles. However, its scale-up presents two specific competing failure modes:
-
Protodeboronation: The electron-withdrawing nature of the two ester groups destabilizes the C-B bond, accelerating deborylation under standard basic conditions.
-
Ester Hydrolysis (Saponification): The methyl esters are susceptible to hydrolysis by aqueous bases (hydroxide/carbonate), leading to the formation of polar carboxylic acid byproducts that complicate purification.
This guide provides a "Base-Controlled" protocol designed to suppress these side reactions while maintaining high catalytic turnover on a >100g scale.
Chemical Profile & Critical Process Parameters (CPPs)
Reagent Profile
-
Chemical Name: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
-
Functional Groups: Boronic acid (
), Dimethyl phthalate ( ). -
Physical State: White to off-white powder.
-
Stability Warning: Like many boronic acids, this reagent exists in equilibrium with its boroxine (cyclic anhydride). Stoichiometry calculations must account for the "active boron" content, typically determined via HPLC or quantitative NMR (qNMR) prior to use.
Critical Process Parameters
| Parameter | Risk Factor | Mitigation Strategy |
| Base Selection | High: Strong bases (NaOH, KOH) or high-molarity carbonates cause rapid ester hydrolysis. | Use anhydrous mild bases ( |
| Solvent System | Medium: Alcohols promote transesterification; excessive water promotes hydrolysis. | Use 1,4-Dioxane/Water (9:1) or 2-MeTHF (for better phase separation). Avoid primary alcohols (MeOH/EtOH). |
| Temperature | High: High T (>100°C) accelerates protodeboronation. | Maintain reaction temperature between 60°C – 80°C . Do not reflux aggressively. |
| Catalyst Loading | Low: Incomplete conversion leads to difficult separation of aryl halide. | Use robust Pd(II) precatalysts like Pd(dppf)Cl₂ or XPhos Pd G2 (0.5 - 1.0 mol%) to ensure fast turnover before reagent degradation. |
Mechanistic Insight: The "Anhydrous Activation" Pathway
To prevent ester hydrolysis, we utilize a mechanism where the boronic acid is activated by a base with low solubility or low nucleophilicity towards the carbonyl carbon, but sufficient basicity to form the reactive boronate species.
The diagram below illustrates the Suzuki Catalytic Cycle optimized for this specific ester-containing substrate.
Figure 1: Catalytic cycle highlighting the critical activation of Reagent A. Note the "Side Reaction" path which is avoided by excluding strong hydroxide sources.
Protocol: 100g Scale-Up Synthesis
Objective: Coupling of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 equiv) with a generic Aryl Bromide (1.0 equiv).
Equipment Setup
-
Reactor: 2L Jacketed Glass Reactor with overhead stirring (impeller type: pitch-blade).
-
Atmosphere: Nitrogen or Argon manifold (3x vacuum/purge cycles).
-
Temperature Control: Oil circulator or glycol jacket.
Reagents & Materials
-
Aryl Bromide (Substrate): 100.0 g (limiting reagent).
-
Reagent A: Calculated based on MW (approx. 1.2 equivalents).[1][2] Note: Correct for purity.
-
Catalyst:
(0.5 mol%). -
Base: Potassium Phosphate Tribasic (
), finely ground, 2.0 equivalents. -
Solvent: 1,4-Dioxane (1.0 L, 10 vol) and Water (100 mL, 1 vol). Degassed.
Step-by-Step Methodology
Phase 1: Reactor Charging & Inerting
-
Charge the reactor with Aryl Bromide (100 g) and Reagent A (1.2 equiv).
-
Add
(2.0 equiv). -
Seal the reactor and perform 3 vacuum/nitrogen purge cycles to remove bulk oxygen. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Cannulate degassed 1,4-Dioxane (10 vol) into the reactor. Start stirring at 250 RPM.
-
Add Water (1 vol) via syringe/septum. Note: A small amount of water is necessary for the boronic acid mechanism, but excess is avoided to protect esters.
Phase 2: Catalyst Addition & Reaction
-
Under a positive nitrogen flow, add
(0.5 mol%) as a solid. -
Heat the mixture to 80°C over 30 minutes.
-
IPC (In-Process Control): Sample at 2 hours.
-
Method: Quench aliquot in MeCN/0.1% Formic Acid. Analyze via HPLC (UV 254 nm).
-
Target: < 2% remaining Aryl Bromide.[3]
-
Observation: If reaction stalls, add 0.1 mol% additional catalyst. Do not add more base.
-
Phase 3: Work-up & Pd Scavenging[3]
-
Cool reaction to 20°C .
-
Dilute with Ethyl Acetate (10 vol) and Water (10 vol).
-
Agitate for 15 minutes, then settle. Separate phases.
-
Wash the organic layer with 5% Aqueous NaCl (5 vol).
-
Pd Scavenging (Critical for Scale-Up):
-
Add SiliaMetS® Thiol or Activated Carbon (Darco KB) (10 wt% relative to theoretical yield).
-
Heat to 50°C and stir for 2 hours.
-
Filter through a Celite pad (or specialized filter cartridge) to remove scavenger.
-
Phase 4: Isolation
-
Concentrate the filtrate under reduced pressure (Rotavap) at <45°C.
-
Crystallization: Re-dissolve in minimal hot Ethanol or Isopropanol/Heptane. Cool slowly to 0°C to precipitate the diester product.
-
Filter and dry in a vacuum oven at 40°C.
Workflow Visualization
The following flow diagram summarizes the purification logic, ensuring high purity and low metal content.
Figure 2: Downstream processing workflow emphasizing metal removal and crystallization.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / High Protodeboronation | Reaction temperature too high or base too strong. | Lower temp to 60°C. Switch base from |
| Formation of Mono-Acid (Hydrolysis) | Water content too high or pH > 10. | Reduce water ratio. Ensure base is anhydrous. Acidify workup carefully to keep acid in organic phase if formed, then re-esterify (remedial). |
| Reaction Stalls (<80% Conv.) | Catalyst deactivation by oxidation. | Ensure rigorous degassing. Check "Active Boron" content of Reagent A (it may have degraded on shelf). |
| Product is "Sticky"/Colored | Residual Palladium or Boron byproducts. | Repeat Scavenger treatment. Wash organic layer with 5% Sorbitol (complexes excess boron). |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Welch, C. J., et al. (2023).[4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
-
Frontier Specialty Chemicals. (n.d.). 4-(Methoxycarbonyl)phenylboronic acid (Structural Analog Data). Link
Sources
Troubleshooting & Optimization
Low yield in Suzuki reaction with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Ticket #: SUZ-9942-EWG Subject: Low Yield / Starting Material Consumption in Suzuki Coupling of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid Status: Open Priority: High[1]
Executive Summary
The low yield observed with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is almost certainly caused by rapid protodeboronation competing with the desired transmetallation step.[1]
The two electron-withdrawing ester groups (methoxycarbonyl) at positions 3 and 4 significantly decrease the electron density of the aromatic ring. While this facilitates the formation of the boronate "ate" complex (the active species), it simultaneously destabilizes the C–B bond, making it highly susceptible to cleavage by water or protons before it can transfer to the palladium catalyst. Furthermore, the use of strong aqueous bases risks hydrolyzing the methyl esters to carboxylic acids, which can poison the catalyst.
This guide details the mechanistic root cause and provides two optimized protocols: a "Gold Standard" Anhydrous Method (recommended) and a Modified Aqueous Method .[1]
Part 1: The Root Cause (Mechanistic Analysis)
To solve this, we must understand the "Invisible Killer" in Suzuki couplings of electron-deficient aryl boronic acids: Protodeboronation .
The Competition: Transmetallation vs. Protodeboronation
In a standard Suzuki reaction, the base activates the boronic acid to form a boronate species. For your specific substrate, the electron-withdrawing groups (EWGs) make this boronate species unstable.[1]
-
Pathway A (Desired): The boronate attacks the Palladium(II) center (Transmetallation).[1]
-
Pathway B (Undesired): The boronate is protonated by water or solvent, breaking the C–B bond and releasing the arene (Protodeboronation).
Because your ring is electron-poor, Pathway B is kinetically favored in the presence of water and high heat.[1]
Figure 1: The mechanistic divergence.[1] Electron-withdrawing groups accelerate the red dashed path (Protodeboronation).
Part 2: Troubleshooting & Optimization
Diagnostic Checklist
Before altering your protocol, confirm the failure mode using LCMS/GCMS:
| Observation | Diagnosis | Remediation |
| Boronic acid is gone; only halide remains. | Protodeboronation. The boronic acid decomposed to dimethyl phthalate.[1] | Switch to anhydrous conditions (Protocol A). |
| New peak with Mass = Product - 14 (or -28). | Ester Hydrolysis. The base attacked the methyl esters. | Use weaker bases (K3PO4) or non-nucleophilic bases (CsF).[1] |
| Reaction stalls at 10-20% conversion. | Catalyst Death. Pd is precipitating (Pd black). | Switch to Pd-G3/G4 precatalysts or add SPhos/XPhos. |
Part 3: Recommended Protocols
Protocol A: The "Silver Bullet" (Anhydrous Fluoride Method)
Best for: Substrates prone to protodeboronation and ester hydrolysis. This method removes water from the equation, shutting down the primary pathway for protodeboronation.
-
Solvent: Anhydrous THF or Dioxane (degassed).
-
Base: Cesium Fluoride (CsF) or Potassium Fluoride (spray-dried).[1]
-
Catalyst: Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G3.[1]
Step-by-Step:
-
Charge a reaction vial with the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and CsF (3.0 equiv) .
-
Add Pd(OAc)2 (5 mol%) and SPhos (10 mol%) .
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add Anhydrous THF (0.2 M concentration relative to halide) via syringe.
-
Heat to 60°C for 12-18 hours.
-
Why this works: Fluoride activates the boronic acid forming a reactive fluoroborate species without requiring water.[1] SPhos creates a highly active catalyst that speeds up transmetallation, outcompeting decomposition.[1]
Protocol B: The Modified Aqueous Method (Slurry)
Best for: If you lack anhydrous fluoride salts or glovebox facilities. If you must use water, minimize it and use a base that buffers the pH to prevent ester hydrolysis.[1]
-
Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water (10:1).[1]
-
Base: Potassium Phosphate Tribasic (K3PO4).[1][2][3] Do NOT use K2CO3 or NaOH. [1]
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[1]
Step-by-Step:
-
Dissolve aryl halide (1.0 equiv) and boronic acid (1.3 equiv) in Toluene.
-
Add K3PO4 (2.0 equiv) .[1]
-
Add water (10% of total volume).[1]
-
Degas vigorously (sparge with Argon for 10 mins). Oxygen promotes homocoupling and phenol formation.[1]
-
Add Pd(dppf)Cl2 (5 mol%) .
-
Heat to 80°C.
-
Why this works: K3PO4 is less nucleophilic than hydroxide/carbonate, protecting the esters.[1] The low water volume limits protodeboronation but allows the reaction to proceed.
Part 4: Frequently Asked Questions (Technical)
Q1: Why can't I just add more boronic acid? A: You can, and often should. For unstable substrates, we recommend slow addition .[1] Dissolve the boronic acid in the solvent and add it via syringe pump over 2 hours. This keeps the concentration of the unstable boronate low, statistically favoring reaction with Pd over reaction with protons.
Q2: I see a "homocoupling" byproduct. What caused this? A: This is usually oxidative homocoupling (Ar-Ar) driven by oxygen.[1] Electron-deficient boronates are less prone to this than electron-rich ones, but it still happens if the vessel isn't strictly degassed.[1] Ensure you are sparging your solvents, not just the headspace.[1]
Q3: Can I use the Pinacol Ester (Bpin) instead of the Acid? A: Yes, and it is highly recommended. The boronic ester is generally more stable towards protodeboronation than the free acid. If you can synthesize or buy the pinacol ester of your 3,4-bis(methoxycarbonyl)phenyl substrate, use Protocol A (Anhydrous) for the best results.[1]
Part 5: Troubleshooting Logic Flow
Figure 2: Logical decision tree for diagnosing reaction failure.
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2010).[1][4] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights."[1] Journal of the American Chemical Society. [Link]
-
Anhydrous Fluoride Conditions: Kassel, J. A., et al. (2021).[1][2] "Diagnosis and Prevention of Protodeboronation in Suzuki–Miyaura Couplings." Chemical Science. [Link]
-
Base Selection Guide: Miyaura, N. (2002).[1] "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry. [Link]
-
Catalyst Optimization (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Stability & Handling of Electron-Deficient Boronic Acids
Introduction
You are likely accessing this guide because you are observing low yields or unexpected byproducts during the cross-coupling of (3,4-bis(methoxycarbonyl)phenyl)boronic acid .
This specific substrate presents a classic challenge in organoboron chemistry: Protodeboronation .[1] The presence of two electron-withdrawing ester groups (
This guide provides a diagnostic framework, mechanistic insight, and three validated protocols to overcome this limitation.
Module 1: Diagnostic & Root Cause Analysis
Symptom Identification
| Observation | Likely Cause | Confirmation |
| LCMS/GCMS: Large peak matching the mass of dimethyl phthalate (Ar-H). | Protodeboronation: The boronic acid group has been replaced by a proton.[1][2] | Compare retention time with authentic dimethyl phthalate standard. |
| NMR: Disappearance of C-B signals; appearance of new aromatic protons. | Protodeboronation: Loss of functional group.[1][3][4] | Check |
| Low Conversion: Starting halide remains, boronic acid consumed. | Competitive Hydrolysis: The boronic acid decomposes faster than the catalytic cycle. | Run a control experiment: Boronic acid + Base + Solvent (No Catalyst/Halide). If Ar-H forms, it is base-mediated decomposition. |
The Mechanism: Why is this happening?
The electron-withdrawing nature of the esters (Inductive effect
Figure 1: Kinetic competition between the desired transmetallation and the undesired protodeboronation. For electron-deficient substrates, the red pathway often outcompetes the green pathway.
Module 2: Troubleshooting Protocols
If standard Suzuki conditions (
Protocol A: The "Anhydrous" Fluoride Activation (High Success Rate)
Logic: Removes water to shut down the proton source. Fluoride (
-
Solvent: Anhydrous 1,4-Dioxane or THF (degassed).
-
Base/Activator: Cesium Fluoride (CsF) (2.0 - 3.0 equiv).
-
Catalyst:
or + XPhos (0.05 equiv). -
Procedure:
Protocol B: The "Slow Addition" Technique
Logic: Keeps the instantaneous concentration of the unstable boronic acid low, preventing the side reaction from overwhelming the catalyst.
-
Setup: Two-neck flask (Reaction) + Syringe Pump.
-
Reaction Flask: Contains Aryl Halide, Catalyst, Base (
), and Solvent 1. Heat to reflux. -
Syringe: Dissolve (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in Solvent 2 (e.g., THF).
-
Execution:
-
Start the catalytic cycle in the flask.
-
Add the boronic acid solution dropwise over 1-2 hours using the syringe pump.
-
This forces the boronic acid to undergo transmetallation immediately upon entering the solution, rather than accumulating and decomposing.
-
Protocol C: Catalyst Overdrive (Pd-G3/G4 Precatalysts)
Logic: If decomposition is fast, the coupling must be faster. Use bulky, electron-rich phosphine ligands to accelerate the transmetallation step.
-
Recommended Catalyst: XPhos Pd G3 or SPhos Pd G3.
-
Loading: 1-3 mol%.
-
Base:
(0.5 M in water) / THF (1:10 ratio). -
Benefit: These catalysts initiate rapidly (even at room temperature) and can complete the coupling before significant hydrolysis occurs.
Module 3: Alternative Reagents (The "Nuclear" Option)
If the boronic acid persists in decomposing despite the above protocols, you must change the reagent itself.
| Reagent Type | Structure | Why it works |
| MIDA Boronate | N-Methyliminodiacetic acid ester | Slow Release: The boron is |
| Potassium Trifluoroborate | Stability: Highly stable to air and moisture. Requires specific hydrolysis conditions to activate, often providing a more controlled release of the active species [2]. | |
| Pinacol Ester (BPin) | Steric Bulk: Slightly more stable than the free acid, though often still susceptible. Easier to purify if the starting material is impure. |
Frequently Asked Questions (FAQ)
Q1: Can I use excess boronic acid to compensate for the loss?
-
A: Yes, but with diminishing returns. We recommend starting with 1.5 equivalents. If you need >2.5 equivalents, the purification of the byproduct (dimethyl phthalate) will become difficult as it may co-elute with your product.
Q2: Why is the color of my reaction turning black immediately?
-
A: Immediate black precipitation usually indicates "Palladium Black" formation. This means the catalyst is decomposing (aggregating) faster than it can perform the oxidative addition. This often happens if the oxidative addition is slow (unreactive aryl halide) or if the ligand is oxidized. Ensure rigorous degassing.
Q3: Does the position of the esters really matter that much?
-
A: Yes. An ester at the ortho or para position relative to Boron communicates directly with the C-B bond via resonance. In your substrate (3,4-bis), the 4-position ester is para, exerting a strong destabilizing effect on the C-B bond during the anionic phase.
References
-
Knapp, D. M., et al. (2010). "In Situ Generation of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[6]
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[6]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
Purification of products from (3,4-Bis(methoxycarbonyl)phenyl)boronic acid reactions
Technical Support Ticket #8842: Purification Protocols for (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid Derivatives
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary (Triage)
The Core Challenge: Reactions involving (3,4-Bis(methoxycarbonyl)phenyl)boronic acid present a specific "triple-threat" during purification:
-
Ester Hydrolysis: The methyl esters at positions 3 and 4 are susceptible to saponification under the basic conditions required for Suzuki-Miyaura coupling, leading to polar carboxylic acid byproducts that streak on silica.
-
Protodeboronation: Electron-withdrawing groups (esters) can accelerate C-B bond cleavage, generating dimethyl phthalate as a difficult-to-separate impurity.
-
Palladium Contamination: The diester functionality can weakly chelate Pd species, making standard Celite filtration insufficient for pharmaceutical-grade purity.
Immediate Action Required:
-
Do NOT use strong aqueous bases (NaOH, KOH) during reaction or workup.
-
Do NOT use standard silica gel without assessing the "streaking" risk of residual boronic acids.
-
DO use mild bases (K₃PO₄, Cs₂CO₃) and consider scavenger resins for Pd removal.
The Chemistry of Failure: Impurity Profiling
To purify the product effectively, you must understand what you are separating. The following diagram illustrates the fate of your starting material during a typical cross-coupling reaction.
Figure 1: Reaction pathways showing the origin of critical impurities. Note that Impurity C (Acids) dramatically alters polarity, causing yield loss during standard chromatography.
Step-by-Step Purification Protocol
This protocol assumes a standard Suzuki-Miyaura coupling yielding a biaryl diester.
Phase A: Workup (The "Neutral" Strategy)
Goal: Remove inorganic salts and prevent ester hydrolysis.
-
Quench: Cool reaction to Room Temperature (RT). Do not quench with strong acid or base. Use saturated NH₄Cl or water.
-
Extraction:
-
Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Critical Step: If your product is acid-stable, wash the organic layer with 0.5M HCl (rapid wash) to remove residual boronic species (which become more water-soluble as boronate anions are neutralized) and amine ligands.
-
If Acid-Sensitive: Wash with Brine only.
-
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). MgSO₄ is slightly acidic and Lewis acidic; avoid if the product is highly sensitive.
Phase B: Palladium Scavenging (Mandatory for Pharma/Bio)
Goal: Reduce Pd < 10 ppm.[1]
Standard Celite filtration often fails to remove soluble Pd-ligand complexes.
| Method | Reagent | Protocol | Pros/Cons |
| Standard | Celite 545 | Filter crude mixture through a 2-inch pad. | Pro: Cheap.[2] Con: Only removes Pd black (metallic); leaves soluble Pd(II). |
| Chemical | SiliaMetS® Thiol (or equivalent) | Add 0.5 eq (w/w) resin to organic phase. Stir 4h at RT. Filter. | Pro: >99% removal of soluble Pd. Con: Adds cost/time. |
| Adsorption | Activated Carbon (Darco KB) | Add 10 wt% carbon, reflux 1h, filter hot through Celite. | Pro: Effective. Con: Can adsorb product; yield loss risk. |
Phase C: Chromatography (Silica Gel)
Goal: Separate non-polar product from polar impurities.
The "Streaking" Issue: Residual boronic acid starting material interacts with silica silanols (Si-OH), causing it to streak and contaminate the target diester.
Recommended Eluent Systems:
-
Hexanes/Ethyl Acetate (Standard):
-
Start with 100% Hexanes -> Gradient to 30% EtOAc.
-
Target Product: usually elutes early (non-polar).
-
Hydrolyzed Impurities: Stick to the baseline (very polar).
-
-
DCM/Methanol (For difficult separations):
-
Use 98:2 DCM:MeOH.
-
Warning: Avoid high concentrations of MeOH as it can dissolve silica and contaminate the product.
-
Advanced Tip - The "Pinacol Trick": If you cannot separate the starting material (boronic acid) from the product:
-
Take the crude mixture.
-
Add Pinacol (1.1 eq relative to residual boron) and MgSO₄ in DCM. Stir for 1 hour.
-
The boronic acid converts to the Pinacol Ester .
-
The Pinacol Ester is much less polar and moves as a sharp band on silica, usually separating easily from the diester product [1].
Troubleshooting Decision Tree
Use this logic flow to determine your purification strategy based on the crude mixture's TLC profile.
Figure 2: Decision matrix for selecting purification conditions.
Frequently Asked Questions (FAQ)
Q: Why is my yield lower than expected, and why do I see a new spot below my product on TLC? A: You likely suffered ester hydrolysis . If you used NaOH or K₂CO₃ with heat, the methyl esters saponified to carboxylic acids. These acids are highly polar and may not elute with your standard Hex/EtOAc column, or they remain at the baseline. Fix: Switch to anhydrous bases like K₃PO₄ or use the Denmark silanolate method [2].
Q: I see a "ghost" spot that trails my product. What is it? A: This is often the protodeboronated impurity (dimethyl phthalate) or residual boronic acid. Boronic acids interact with the silanols on silica gel. Fix: If it is residual boronic acid, treat the crude with pinacol before the column (see "The Pinacol Trick" above). This converts the streaking acid into a distinct, mobile ester spot.
Q: Can I use recrystallization instead of a column? A: Yes, biaryl diesters are often highly crystalline. Solvent System: Try dissolving in minimal hot EtOAc or DCM and layering with Hexanes or Pentane. Allow to stand at 4°C. This is excellent for removing Pd traces that get trapped in the mother liquor.
Q: How do I remove the Palladium? My product is grey/brown. A: A grey color indicates colloidal Pd (Pd black). Protocol: Dissolve product in EtOAc. Add SiliaMetS® Thiol (or functionalized silica). Stir for 2-4 hours. Filter through a 0.45µm PTFE filter. The filtrate should be colorless.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Kassel, T., et al. (2021).[3] Suzuki–Miyaura Cross-Coupling of Esters via C–O Activation. (Context on anhydrous conditions).
-
Sigma-Aldrich. (2023). Palladium Removal Protocols.
-
Biotage. (2023). How to Remove Palladium in Three Easy Steps.
Sources
Optimizing reaction temperature for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Optimization & Troubleshooting Guide[1]
Introduction: The Thermal Balancing Act
Welcome to the technical support hub for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid . This intermediate is critical for synthesizing rigid linkers (MOFs/COFs) and phthalimide derivatives.[1]
The Core Challenge: This molecule presents a "thermal conflict." The two methyl ester groups at the 3,4-positions are electron-withdrawing groups (EWGs). While EWGs generally accelerate the transmetallation step in Suzuki-Miyaura couplings, they simultaneously destabilize the C-B bond toward protodeboronation and render the ester moieties susceptible to hydrolysis (saponification) under standard basic coupling conditions.
This guide provides the logic to navigate this instability window.
Module 1: The Thermal Landscape
The following decision matrix visualizes the critical logic for selecting your reaction temperature based on your available catalytic system and solvent choice.
Figure 1: Decision matrix for temperature selection based on solvent system and degradation risks.
Module 2: Troubleshooting Guide
Use this section to diagnose specific failures in your reaction outcomes.
Issue 1: "My product mass is M-14 (or M-28)."
-
Diagnosis: Ester Hydrolysis (Saponification). [1]
-
The Cause: You likely used a hydroxide base (NaOH, KOH) or a carbonate base (Na2CO3) in an aqueous solvent mixture at temperatures >60°C .[1] The methyl esters hydrolyzed to carboxylic acids.
-
Technical Insight: The Arrhenius equation dictates that hydrolysis rates increase exponentially with temperature. In the presence of water and base, the 3,4-diester motif is highly prone to attack.
-
Solution:
-
Switch Base: Use non-nucleophilic, mild bases like K3PO4 (anhydrous) or CsF .
-
Lower Temperature: Limit reaction to 50°C .
-
Remove Water: Switch to an anhydrous system (e.g., Toluene/Dioxane) and use Cs2CO3 or TMSOK as the base.
-
Issue 2: "I see dimethyl phthalate (loss of Boron) in the LCMS."
-
The Cause: Base-catalyzed cleavage of the C-B bond.[4] The electron-withdrawing ester groups make the aromatic ring electron-deficient, increasing the Lewis acidity of the boron center. This facilitates the formation of a boronate "ate" complex, which then collapses to cleave the C-B bond.
-
Temperature Factor: This is the primary failure mode at T > 80°C .
-
Solution:
-
Reduce Temperature: Operate below 65°C.
-
Catalyst Load: Increase catalyst loading (to 2-5 mol%) to outcompete the degradation rate.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) to accelerate the reductive elimination step of the cross-coupling.
-
Issue 3: "The reaction stalls at 50% conversion, and a white precipitate forms."
-
The Cause: In strictly anhydrous conditions at high temperatures, the boronic acid dehydrates to form a cyclic trimeric anhydride (boroxine). This species is less reactive and often insoluble.
-
Solution:
-
Add Trace Water: Add exactly 2-5 equivalents of water to shift the equilibrium back to the monomeric boronic acid.
-
Use a Protic Co-solvent: A small amount of EtOH or iPrOH can help maintain the active boronate species.
-
Module 3: Optimized Standard Operating Procedures (SOPs)
Based on the thermal stability profile, we recommend two distinct protocols.
Protocol A: The "Safe Zone" (Recommended)
Best for: Standard Suzuki couplings where ester stability is paramount.[1]
| Parameter | Specification | Rationale |
| Temperature | 50°C – 60°C | Balances reaction rate vs. ester hydrolysis.[1] |
| Solvent | 1,4-Dioxane (dry) | Good solubility; compatible with various temperatures.[1] |
| Base | K3PO4 (2.0 equiv) | Mild; less likely to hydrolyze esters than carbonates.[1] |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Robust standard catalysts.[1] |
| Additive | None |
Protocol B: The "Low-Temp / High-Activity"
Best for: Valuable substrates or when Protocol A shows deboronation.
| Parameter | Specification | Rationale |
| Temperature | 25°C – 40°C | Room temperature prevents thermal degradation.[1] |
| Solvent | THF or Toluene | Anhydrous conditions.[1] |
| Base | CsF (2.5 equiv) | Fluoride activation allows transmetallation at neutral pH.[1] |
| Catalyst | Pd-XPhos G3 (1-2 mol%) | Pre-activated precatalyst ensures rapid turnover at low T. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves accelerate coupling, they also accelerate protodeboronation. If you must use microwave heating, limit the temperature to 80°C and the time to 10-15 minutes . Do not exceed 100°C.
Q: Why is the 3,4-position worse for stability than the 4-position alone? A: The "bis" substitution creates a synergistic electron-withdrawing effect. This pulls electron density away from the ring, making the carbon attached to the boron more susceptible to nucleophilic attack (by base) or protonation (deboronation).
Q: My starting material looks like a wet paste. Does this affect the reaction temperature? A: Yes. The "wetness" is likely water.[8] If you weigh it as-is, you are adding uncontrolled water to the reaction. This can skew your stoichiometry. Dry the material in a vacuum oven at 40°C (do not exceed 50°C to avoid boroxine formation) before use.
References
-
Cox, P. A., et al. (2016). "Base-catalyzed protodeboronation of arylboronic acids." Journal of the American Chemical Society.[3][5] [1]
- Context: Defines the mechanism of protodeboronation in electron-deficient systems and the temper
-
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Context: The foundational text on optimizing Suzuki conditions, including base and solvent selection.[8]
-
-
Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.[5]
- Context: Explains the equilibrium between boronic acids and boroxines and the thermal factors involved.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Functionalized Aryl Halides." Journal of the American Chemical Society.[3][5]
- Context: Describes the use of Buchwald precatalysts (like XPhos-Pd-G3)
Sources
- 1. Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Protodeboronation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Yoneda Labs [yonedalabs.com]
Effect of water on (3,4-Bis(methoxycarbonyl)phenyl)boronic acid stability
Welcome to the technical support center for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile reagent. My aim is to equip you with the knowledge to anticipate and overcome challenges related to its stability, particularly in the presence of water.
I. Understanding the Inherent Instability: The Protodeboronation Pathway
A primary concern when working with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, and arylboronic acids in general, is its susceptibility to protodeboronation. This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding dimethyl terephthalate as a byproduct and effectively reducing the available quantity of your desired reagent for subsequent reactions.[1] This process is often an undesired side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]
The rate and extent of protodeboronation are highly dependent on the reaction conditions, especially the presence of water and the pH of the medium. Both acidic and basic conditions can promote this degradation.[1]
Mechanism of Protodeboronation
The mechanism of protodeboronation can vary depending on the pH of the solution.
-
Acid-Catalyzed Protodeboronation: In acidic media, the reaction involves the protonation of the boronic acid, followed by the cleavage of the C-B bond. For arylboronic acids with electron-withdrawing substituents, like the two methoxycarbonyl groups on our target molecule, this acid-promoted pathway can be slower compared to those with electron-donating groups.[2] This is because the electron-withdrawing groups decrease the electron density of the C-B bond, making it less susceptible to protonolysis.[2]
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate species.[1] For highly electron-deficient arylboronic acids, the resulting trihydroxyboronates can be inherently unstable and undergo decomposition.[3][4] The mechanism in basic media can be more complex, potentially involving a concerted ipso-protonation/C-B cleavage or even the liberation of a transient aryl anion.[3][4]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Q1: How does water affect the stability of my (3,4-Bis(methoxycarbonyl)phenyl)boronic acid?
A1: Water is a key contributor to the degradation of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid through protodeboronation.[1] Even atmospheric moisture can be sufficient to initiate this process over time. Therefore, it is crucial to store and handle the compound under dry conditions.[5][6] In solution, the presence of water, especially at non-neutral pH, will accelerate its decomposition.
Q2: What is the optimal pH range for working with this boronic acid in aqueous solutions?
A2: Generally, arylboronic acids are most stable at neutral pH.[1] Both strongly acidic and strongly basic conditions should be avoided to minimize protodeboronation.[1] For (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, the electron-withdrawing nature of the methoxycarbonyl groups makes it particularly sensitive to basic conditions.[3][4] If your reaction requires basic conditions, it is advisable to add the boronic acid as late as possible to the reaction mixture.
Q3: Can I store solutions of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid?
A3: It is highly recommended to prepare solutions of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid fresh for each experiment. Storing it in solution, especially in protic or aqueous solvents, will lead to gradual degradation, reducing the effective concentration of the active reagent. If a solution must be prepared in advance, use an anhydrous aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Q4: I am seeing a significant amount of a byproduct that I've identified as dimethyl terephthalate in my reaction. What is happening?
A4: The formation of dimethyl terephthalate is a clear indication that your (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is undergoing protodeboronation. This is a common issue, particularly in Suzuki-Miyaura coupling reactions.[2] To troubleshoot this, refer to the troubleshooting guide in the next section.
Q5: How should I properly store solid (3,4-Bis(methoxycarbonyl)phenyl)boronic acid?
A5: Proper storage is critical to maintain the integrity of your boronic acid. It should be stored in a tightly sealed container, in a dry and dark environment, away from direct sunlight.[5] A desiccator or a glovebox with a dry atmosphere is ideal. Storing it at a reduced temperature (e.g., in a refrigerator) can also help to slow down any potential degradation pathways.
III. Troubleshooting Guide: Experimental Challenges
This section provides a structured approach to troubleshooting common problems encountered during experiments with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Boronic Acid | The boronic acid may have degraded due to improper storage or handling, leading to a lower effective concentration of the active reagent. | Use a fresh batch of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid or one that has been stored under strictly anhydrous conditions. Consider using the corresponding boronic ester (e.g., pinacol ester) which often exhibit greater stability.[7][8] |
| Protodeboronation During Reaction | The reaction conditions (e.g., prolonged reaction time, high temperature, presence of water, or strong base) are causing significant protodeboronation of the starting material.[2] | Add the boronic acid to the reaction mixture as the last reagent. Use a less aqueous solvent system if possible. Screen different bases; sometimes a weaker base or a carbonate base can be effective while minimizing degradation. |
| Catalyst Inactivation | The palladium catalyst may be inactive or poisoned. | Ensure you are using a high-quality catalyst and that the reaction is properly degassed to prevent oxidation of the active Pd(0) species.[8] |
Problem 2: Inconsistent Reaction Outcomes
| Potential Cause | Explanation | Recommended Solution |
| Variable Water Content | The amount of water in your solvents or reagents is not consistent between experiments, leading to varying rates of protodeboronation. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Batch-to-Batch Purity Variation | The purity of the (3,4-Bis(methoxycarbonyl)phenyl)boronic acid may vary between different batches. | It is good practice to check the purity of a new batch of any reagent before use. This can be done using techniques like NMR or HPLC. |
IV. Experimental Protocols
To ensure the integrity of your experiments, the following protocols for handling and analysis are recommended.
Protocol 1: Safe Handling and Storage of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
-
Receiving and Inspection: Upon receiving the compound, inspect the packaging for any damage that might compromise its integrity.
-
Storage: Store the container in a desiccator or a controlled atmosphere glovebox. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Dispensing: When weighing the compound, do so in a dry environment, preferably in a glovebox. If a glovebox is not available, work quickly and minimize the exposure time to the atmosphere.
-
Container Sealing: After dispensing, tightly reseal the container, and if possible, purge with an inert gas like argon or nitrogen before sealing.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid and detecting the presence of its protodeboronated byproduct, dimethyl terephthalate.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is commonly used.[9]
-
Detection: UV detection is appropriate as both the boronic acid and its byproduct are UV-active.
-
Sample Preparation: Prepare a dilute solution of the boronic acid in a suitable solvent (e.g., acetonitrile) immediately before analysis.
Note: The development of a specific HPLC method may require optimization of the mobile phase composition, gradient, and flow rate.[10]
V. Visualizing the Degradation Pathway
The following diagrams illustrate the key concepts discussed in this guide.
Figure 2: A decision-making flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions involving (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
VI. References
-
C. A. Cox, P. A. Reid, M. J. G. Taylor, J. A. Murphy, and A. G. Leach, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," Journal of the American Chemical Society, 2017. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework. [Link]
-
How to Store Boric Acid | Lab Alley. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. [Link]
-
Protodeboronation - Wikipedia. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Borate handling and storage - borax.com. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. [Link]
-
Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. [Link]
-
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - Organic Chemistry Portal. [Link]
-
Stability and Synthesis of Phenylboronic Acids1 | Journal of the American Chemical Society. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [Link]
-
Understanding Boronic Acid Esters: Properties and Procurement. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]
-
Phenylboronic acid - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. [Link]
-
Boronic acid - Wikipedia. [Link]
-
(A) Overview of the addition of arylboronic acids to electron-deficient... - ResearchGate. [Link]
-
Supporting Information 22-01-15 - The Royal Society of Chemistry. [Link]
-
[4-(Methoxycarbonyl)phenyl]boronic acid Properties - EPA. [Link]
-
3,5-Bis(methoxycarbonyl)benzeneboronic acid pinacol ester, 97% 1 g | Buy Online. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. cubework.com [cubework.com]
- 6. laballey.com [laballey.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Ticket ID: #BOR-34-SOL Status: Open Topic: Solubility & Stability Optimization in Cross-Coupling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Dual Challenge"
Working with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid presents a distinct paradox common to electron-deficient arylboronic acids. You are likely facing one of two scenarios:
-
Insolubility: The reagent appears as a stubborn solid in your organic solvent, refusing to dissolve even with heating.
-
Decomposition: The reagent dissolves but rapidly degrades during the reaction (protodeboronation), leading to low yields of the coupled product.
This guide addresses the root causes: Boroxine Formation (insolubility) and Base-Catalyzed Protodeboronation (instability). The protocols below are designed to decouple these issues using field-proven solvent engineering and derivatization strategies.
Module 1: Troubleshooting Solubility (The Boroxine Cycle)
The Root Cause
Boronic acids are rarely pure monomers in the solid state. They dehydrate to form cyclic trimers called boroxines .
-
The Problem: Boroxines are significantly less soluble in polar aprotic solvents (THF, DMF, Dioxane) than the free acid monomer.
-
The Fix: You must shift the equilibrium back to the monomeric boronic acid by introducing a proton source (water or alcohol).
Visualizing the Equilibrium
Figure 1: The reversible dehydration cycle. Adding water drives the reaction to the soluble monomeric species.
Protocol A: The "Wet Solvent" Activation
Use this when the reagent remains a suspension in THF, Dioxane, or DME.
-
Calculate Water Load: Add 3.0 to 5.0 equivalents of degassed water relative to the boronic acid.
-
Note: Do not use excess water yet; we only want to break the trimer, not crash out the organic halide.
-
-
Pre-Stirring: Stir the boronic acid in the solvent/water mixture for 10–15 minutes before adding the catalyst or base.
-
Observation: The cloudy suspension should clarify as the boroxine hydrolyzes to the soluble monomer.
Module 2: Preventing Decomposition (Protodeboronation)
The Root Cause
Your molecule has two electron-withdrawing ester groups (methoxycarbonyl). This makes the Carbon-Boron bond highly electrophilic and susceptible to cleavage by bases.
-
Risk Factor: Using strong hydroxide bases (NaOH, KOH) or high temperatures will cause rapid protodeboronation (replacing -B(OH)₂ with -H) and potentially saponify your esters.
Decision Matrix: Solvent & Base Selection
| Parameter | Recommended | Avoid | Technical Rationale |
| Solvent | 1,4-Dioxane , THF , DME | Hexanes, CCl₄ | Ethers solubilize the monomer; non-polars cannot break the H-bond network. |
| Co-Solvent | Water (5-10% v/v) | Pure Anhydrous | Small % water maintains monomer species; total dryness forces trimerization. |
| Base | K₃PO₄ , Cs₂CO₃ , K₂CO₃ | NaOH, KOH, NaOtBu | Carbonates/Phosphates are mild enough to spare the esters but strong enough to activate the boron. |
| Temp | 40°C – 60°C | >80°C | High heat accelerates C-B bond cleavage in electron-poor rings. |
Module 3: Derivatization (The "Nuclear" Option)
If the free acid remains problematic, converting it to a Pinacol Ester (Bpin) is the industry standard for improving lipophilicity and solubility in organic solvents.
Workflow: Conversion to Pinacol Boronate
Figure 2: Standard workflow for protecting the boronic acid as a pinacol ester.
Step-by-Step Protocol:
-
Dissolution: Suspend (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in anhydrous CH₂Cl₂ or THF (0.2 M).
-
Addition: Add 1.1 equivalents of Pinacol .
-
Dehydration: Add 2.0 equivalents of anhydrous MgSO₄ (or use 4Å molecular sieves). This acts as a thermodynamic sink, removing the water produced and driving the equilibrium to the ester.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Filter through a celite pad to remove the drying agent. Concentrate the filtrate.
-
Result: The resulting oil/solid is the Bpin ester. It is highly soluble in toluene, dioxane, and DCM and significantly more resistant to protodeboronation.
-
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned black immediately after adding base. What happened? A: This is likely "Palladium Black" precipitation. It occurs when the oxidative addition is slow or the ligand is insufficient. However, with this specific boronic acid, it often indicates rapid decomposition of the boronic acid, leaving the Pd(II) with nothing to transmetalate, eventually reducing to Pd(0) aggregates.
-
Fix: Switch to a "Slow Release" strategy. Use the Pinacol ester described in Module 3, or add the boronic acid solution dropwise to the reaction mixture over 1 hour.
Q: Can I use ethanol or methanol as a solvent? A: Use caution. While alcohols dissolve boronic acids well, they can participate in transesterification with your methoxycarbonyl groups (converting methyl esters to ethyl esters if using EtOH). Stick to aprotic solvents (THF/Dioxane) with controlled water content.
Q: I see a white precipitate during the reaction, but the LCMS shows product. A: This is likely the inorganic salt by-product (e.g., KBr or KCl) or Boric Acid.
-
Test: Take a small aliquot and add water. If it dissolves, it is salt/boric acid (harmless). If it remains solid, it might be unreacted boroxine.
References
-
Boroxine-Boronic Acid Equilibrium
-
Protodeboronation & Stability
-
Purification & Handling
-
General Protocols: "How to purify boronic acids/boronate esters?" ResearchGate. (2016). Link
-
Sources
Technical Support Center: Purity Optimization for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Topic: Minimizing impurities in reactions involving (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. CAS: (Analogous derivatives: 99768-12-4, 99769-19-4) Document ID: TSC-BOR-34BIS-001 Last Updated: 2025-05-20
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
As a Senior Application Scientist, I often see researchers struggle with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid . This molecule presents a "double-edged sword" in organic synthesis:
-
The Boronic Acid Moiety: Prone to dehydration (boroxine formation) and protodeboronation.
-
The Bis-Ester Motif (3,4-position): These electron-withdrawing groups (EWGs) activate the ring for cross-coupling but simultaneously accelerate protodeboronation and are susceptible to saponification (hydrolysis) under standard basic Suzuki conditions.
This guide moves beyond generic advice, providing a self-validating protocol to navigate these competing stability issues.
The Impurity Landscape: Pathways & Prevention
The following diagram visualizes the critical divergence points where your reaction can fail. Understanding this pathway is the first step to mitigation.
Figure 1: Reaction divergence pathways. The electron-withdrawing ester groups significantly lower the activation energy for protodeboronation compared to simple phenylboronic acid.
Module 1: Pre-Reaction Handling (The Boroxine Equilibrium)
Issue: Users often report "lower than expected stoichiometry" or "insoluble white solids." Diagnosis: Boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines).[1] This is driven by the removal of water (vacuum drying). Technical Insight: The formation of boroxines is endothermic but entropically driven by the release of water [1].[1] For ester-substituted boronic acids, this equilibrium is rapid.
| Observation | Status | Action Required |
| Free flowing powder | Ideal | Use directly. |
| Gummy/Sticky solid | Partial Dehydration | Recrystallize or convert to Pinacol ester. |
| Insoluble in CDCl3 | High Boroxine content | Add 1 drop |
Protocol 1.1: Stoichiometry Correction Do not assume 100% boronic acid monomer.
-
Run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Calculate the effective molecular weight (MW).
-
Pure Acid MW: ~222 g/mol
-
Boroxine MW (per boron unit): ~204 g/mol
-
-
Adjust reaction equivalents based on active Boron content, not mass.
Module 2: Reaction Optimization (The Suzuki Protocol)
The Core Problem: Standard Suzuki conditions (aq.
-
Saponification: The methyl esters will hydrolyze to carboxylic acids, poisoning the catalyst and altering solubility.
-
Protodeboronation: The 3,4-bis(ester) substitution makes the C-B bond highly electrophilic. High pH accelerates the formation of the boronate "ate" complex, which then undergoes ipso-substitution with a proton [2].
The Solution: Use an Anhydrous Base System or a Weak Base/High Buffer system.
Recommended Protocol: The "Anhydrous Phosphate" Method
This protocol minimizes water to prevent hydrolysis and keeps the effective pH lower to reduce protodeboronation.
Reagents:
-
Catalyst:
(Robust, resists chelation by esters). -
Base:
(Finely ground, anhydrous). Do not use Carbonates or Hydroxides. -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step:
-
Charge Solids: Add Boronic Acid (1.1 equiv), Aryl Halide (1.0 equiv),
(3.0 equiv), and Pd-catalyst (3-5 mol%) to a vial. -
Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.[2]
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Heat to 80°C.
-
Note: If reaction is sluggish, add trace water (10
per mmol). Anhydrous has low solubility; trace water acts as a phase transfer shuttle without causing bulk hydrolysis [3].
-
Comparative Base Performance Table
| Base System | Risk: Protodeboronation | Risk: Ester Hydrolysis | Recommendation |
| NaOH / KOH (aq) | Critical | Critical | NEVER USE |
| High | High | Avoid | |
| Moderate | Moderate | Risky | |
| Low | Low | Excellent (Expensive) | |
| Low | Low | Standard Choice |
Module 3: Troubleshooting & Purification
Visual Troubleshooting Guide:
Figure 2: Decision tree for reaction optimization.
Purification FAQ:
Q: My product streaks on silica gel. How do I purify it?
-
A: Boronic acid residues often co-elute.
-
Technique: Wash the organic layer with 5% aqueous Sorbitol or Pinacol before drying. This converts unreacted boronic acid into a water-soluble boronate ester (sorbitol) or a stable organic ester (pinacol) that behaves differently on silica [4].
-
Q: I see a "ghost peak" in HPLC.
-
A: This is likely the boroxine. In HPLC (aqueous mobile phase), it should hydrolyze to the acid, but in LC-MS (often acidic), you might see mass peaks corresponding to the trimer or dimer.
References
-
Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.[3]
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
Technical Support Center: Catalyst Optimization for (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Status: Operational Ticket ID: OPT-34-BIS-BORON Assigned Specialist: Senior Application Scientist Target Molecule: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid Precursor: Dimethyl 4-bromo- or 4-iodophthalate
Executive Summary
You are encountering challenges in the synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid . This electron-deficient aryl boronic acid presents a unique "push-pull" challenge: the electron-withdrawing methyl esters facilitate the initial oxidative addition of the Palladium catalyst (favorable), but they also render the final boronic acid susceptible to protodeboronation and the catalytic cycle prone to homocoupling if catalyst loading is mismanaged.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this phthalate derivative.
Module 1: Diagnostic & Troubleshooting (FAQs)
Issue A: The "Stalled" Reaction
Symptom: Conversion halts at ~60-70%. Adding fresh catalyst yields no further product. Diagnosis: Catalyst death via ligand oxidation or Pd-black precipitation, likely due to trace oxygen or insufficient thermal activation.
-
Q: Why did my catalyst die mid-cycle?
-
A: The active species is Pd(0).[1] If you are using a Pd(II) precatalyst like Pd(dppf)Cl₂ , it must be reduced in situ to enter the cycle. Incomplete reduction or re-oxidation by trace
permanently deactivates the metal. -
Corrective Action: Do not just sparge with nitrogen. Use a freeze-pump-thaw cycle (3x) for the reaction solvent (typically 1,4-dioxane or DMSO). Ensure the reaction temperature is maintained at 80°C . Below 80°C, the turnover frequency (TOF) for electron-deficient substrates is often too low to outcompete catalyst decomposition.
-
Issue B: High Impurity Profile (Homocoupling)
Symptom: LCMS shows significant amounts of tetramethyl biphenyl-3,3',4,4'-tetracarboxylate (Biaryl dimer). Diagnosis: Catalyst loading is too high, or the local concentration of aryl halide is too high relative to the boron source.
-
Q: I increased catalyst loading to 5 mol% to push conversion, but yield dropped. Why?
-
A: This is a classic counter-intuitive phenomenon. High Pd concentration increases the probability of two oxidative addition events occurring on the same metal center (or disproportionation), leading to homocoupling of the aryl halide.
-
Corrective Action:
-
Reduce Loading: Drop Pd loading to 1.0 - 1.5 mol% .
-
Slow Addition: If homocoupling persists, add the aryl halide as a slow solution feed over 1 hour rather than in one portion.
-
Boron Excess: Increase
equivalents from 1.1 to 1.25 .
-
-
Issue C: Ester Hydrolysis (Saponification)
Symptom: Loss of methyl groups or formation of carboxylic acids during workup. Diagnosis: The base used in the borylation or the conditions of the subsequent deprotection are too harsh.
-
Q: Can I use
or as the base?-
A: NO. Strong inorganic bases will hydrolyze the methyl esters at the 3,4-positions.
-
Corrective Action: Use Potassium Acetate (KOAc) exclusively. It is mild enough to buffer the reaction without attacking the methyl esters. For the deprotection of the pinacol ester to the free acid, avoid NaOH; use the Sodium Periodate (
) / Ammonium Acetate oxidative cleavage method.
-
Module 2: Optimization Logic (The <1 mol% Goal)
To achieve scalable economics (<1 mol% loading), you must switch from "generic" catalysts to "active" ligand systems.
| Parameter | Standard Protocol (Robust) | Optimized Protocol (High Turnover) |
| Catalyst | ||
| Loading | 3 - 5 mol% | 0.5 - 0.8 mol% |
| Ligand Role | Bidentate dppf prevents rapid decomposition but is slow. | Bulky biaryl phosphines (XPhos) accelerate reductive elimination. |
| Solvent | 1,4-Dioxane (Anhydrous) | 1,4-Dioxane or Toluene |
| Temp | 80 - 90°C | 60 - 80°C |
| Time | 12 - 24 Hours | 4 - 8 Hours |
Why XPhos/SPhos? The electron-withdrawing esters on your substrate make the oxidative addition step fast. The bottleneck is the transmetallation or reductive elimination . Bulky, electron-rich ligands like XPhos facilitate these latter steps, allowing the catalyst to cycle faster before decomposing.
Module 3: Validated Experimental Protocol
Step 1: Miyaura Borylation (Formation of Pinacol Ester)
Target: Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate.
-
Charge a dry reaction vessel with:
-
Dimethyl 4-bromophthalate (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.2 equiv ) -
Potassium Acetate (KOAc) (3.0 equiv , dried)
- (1.5 mol% )
-
-
Add anhydrous 1,4-dioxane (0.2 M concentration relative to halide).
-
Degas vigorously (sparge with Ar/N2 for 15 mins or freeze-pump-thaw).
-
Heat to 85°C for 16 hours.
-
Check via HPLC/UPLC. If conversion >95%, cool to RT.
-
Filter through Celite to remove Pd black and salts. Concentrate.
Step 2: Selective Hydrolysis (The Critical Step)
Target: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. Note: Standard acidic hydrolysis is slow; basic hydrolysis destroys the esters.
-
Dissolve the crude pinacol ester in THF/Water (4:1) .
-
Add Sodium Periodate (
, 3.0 equiv) . -
Stir at RT for 30 minutes.
-
Add 1N HCl (aqueous) dropwise until pH ~3. Stir for 2 hours.
-
Extract with Ethyl Acetate. Wash with brine.
-
Recrystallize from EtOAc/Hexane to obtain the pure boronic acid.
Module 4: Decision Logic Visualization
The following diagram outlines the troubleshooting logic for optimizing the catalyst loading and reaction outcome.
Caption: Decision tree for troubleshooting catalytic failure modes. Blue nodes represent analysis steps; Red/Yellow represent failure states; Dashed nodes represent corrective actions.
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Angewandte Chemie International Edition.
-
Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
-
Chow, C. P., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters via Oxidative Cleavage. The Journal of Organic Chemistry.
Sources
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid Couplings
Welcome to the technical support center for monitoring cross-coupling reactions involving (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, like any complex catalytic cycle, it is not without its challenges.[1] Effective reaction monitoring is paramount to diagnosing issues, optimizing conditions, and ensuring reproducible outcomes. This is particularly true when working with functionalized reagents such as (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, where factors like solubility, stability, and potential side reactions can influence the reaction's progress.
This resource is structured to provide practical, actionable insights rooted in established chemical principles. We will explore various analytical techniques, delve into common experimental pitfalls, and offer systematic approaches to troubleshooting.
Troubleshooting Guide
This section addresses specific problems you may encounter during your coupling reactions. Each entry provides a systematic approach to diagnosing the root cause and implementing a solution.
Problem 1: My reaction has stalled. How can I determine the cause?
Answer:
A stalled reaction, where the conversion of starting materials to product ceases prematurely, is a common issue. Identifying the point of failure within the catalytic cycle is key to resolving the problem. The Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] A failure in any of these steps can halt the reaction.
Diagnostic Workflow:
-
Confirm Reagent Integrity:
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid): Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can be less reactive.[3] They can also undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of moisture or acidic/basic conditions.
-
Aryl Halide: Ensure your aryl halide is pure and has not degraded.
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to the formation of inactive palladium oxides.[1]
-
Base: The choice and quality of the base are critical. It activates the boronic acid for transmetalation.[4] Inadequate base strength or poor solubility can be a limiting factor.
-
-
Analytical Monitoring Strategy:
-
Thin Layer Chromatography (TLC): A quick, qualitative assessment. Spot the reaction mixture alongside your starting materials. The appearance of a new spot corresponding to the product and the disappearance of starting material spots indicate reaction progress. A lack of change over time confirms a stall.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of starting materials, products, and any significant byproducts over time.[5] This is the preferred method for accurate kinetic analysis. A lack of chromophore in the boronic acid can sometimes make detection difficult.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can be used to monitor the disappearance of starting materials and the appearance of the product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by integrating the signals of the starting materials and the product. For a more direct look at the boronic acid, ¹¹B NMR can be useful for studying its complexation and stability.[8][9]
-
Mass Spectrometry (MS): Can be used for real-time reaction monitoring with high sensitivity.[10][11] It can help identify intermediates and byproducts, providing valuable mechanistic insights.[10][12]
-
Interpreting the Data:
-
High concentration of starting materials, no product: This could indicate a problem with the initial oxidative addition step, possibly due to catalyst deactivation.
-
Consumption of aryl halide but not the boronic acid: This suggests that oxidative addition is occurring, but the transmetalation step is failing. This could be due to an issue with the base, the stability of the boronic acid, or the formation of an unreactive palladium intermediate.
-
Formation of homocoupling byproduct from the boronic acid: This often points to the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidative degradation of the active Pd(0) catalyst.[1]
Corrective Actions:
-
If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst or using a more robust ligand.
-
If transmetalation is the issue, re-evaluate your choice of base and solvent. Ensure the base is sufficiently strong and soluble in the reaction medium.
-
For boronic acid stability issues, consider using the corresponding boronate ester, which can be more stable.
Problem 2: I'm observing significant byproduct formation. How can I identify and mitigate it?
Answer:
Byproduct formation in Suzuki-Miyaura couplings can significantly reduce the yield and complicate purification. The most common byproducts are from homocoupling of the boronic acid and protodeboronation.
Identifying Common Byproducts:
-
Homocoupling Product: This results from the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Protodeboronation Product: This is the arene formed by the replacement of the boronic acid group with a hydrogen atom. This can occur under various conditions, including exposure to moisture or certain bases.
-
Halodeboronation: The replacement of the boronic acid with a halogen.[13]
Analytical Identification:
-
HPLC and LC-MS: These are powerful techniques for separating and identifying byproducts.[14] The mass-to-charge ratio from the mass spectrometer can confirm the identity of the unexpected peaks in the chromatogram.
-
GC-MS: Also effective for identifying volatile byproducts.
-
NMR Spectroscopy: Can be used to characterize the structure of isolated byproducts.
Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Homocoupling | Presence of O₂ or Pd(II) | Thoroughly degas the reaction mixture. Use a high-quality Pd(0) source or ensure complete in-situ reduction of a Pd(II) precatalyst. |
| Protodeboronation | Excess water, inappropriate base | Use anhydrous solvents and reagents. Screen different bases; sometimes a weaker base can be beneficial. |
| Halodeboronation | Presence of halogen sources | Ensure the purity of starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable technique for real-time monitoring of my (3,4-Bis(methoxycarbonyl)phenyl)boronic acid coupling reaction?
A: The choice of technique depends on the specific requirements of your experiment and the available instrumentation.
-
For quantitative analysis and kinetics: HPLC is generally the gold standard. It provides accurate concentration data for reactants, products, and byproducts over time.[5]
-
For rapid, qualitative checks: TLC is a simple and fast method to get a snapshot of the reaction's progress.[11]
-
For mechanistic insights: In-situ spectroscopic techniques like NMR, Raman, or Mass Spectrometry can provide real-time information about the formation and consumption of intermediates.[15][16][17]
Q2: How can I quantify the consumption of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, which has a poor UV chromophore?
A: Quantifying compounds with poor UV chromophores can be challenging with standard HPLC-UV. Here are some alternatives:
-
HPLC with a different detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used as they do not rely on UV absorbance.
-
LC-MS: Mass spectrometry is a highly sensitive detection method that does not depend on a chromophore.[6]
-
Derivatization: The boronic acid can be derivatized with a UV-active agent, although this adds an extra step to the sample preparation.
-
¹H NMR with an internal standard: This allows for the quantification of the boronic acid relative to a known amount of a non-reactive internal standard.
Q3: My boronic acid appears to be degrading during the reaction. What are the likely causes and how can I prevent this?
A: Boronic acids can be susceptible to degradation, primarily through protodeboronation and the formation of boroxines.[3][13]
-
Protodeboronation: This is often facilitated by water and can be accelerated by certain bases. To minimize this, use anhydrous solvents and reagents, and consider screening different bases.
-
Boroxine Formation: This is a dehydration reaction that forms a cyclic trimer. While boroxines can still be active in some coupling reactions, their reactivity can be different from the monomeric boronic acid. To avoid this, store your boronic acid in a desiccator and use anhydrous reaction conditions.
Q4: Can I use ¹¹B NMR to monitor my reaction?
A: Yes, ¹¹B NMR can be a valuable tool for monitoring reactions involving boronic acids.[8][9][18] It can provide information on:
-
The conversion of the boronic acid to the boronate ester.
-
The formation of boroxine anhydrides.
-
The coordination of the boron atom to other species in the reaction mixture.
The chemical shifts in ¹¹B NMR are sensitive to the coordination environment of the boron atom, making it a useful probe for these transformations.
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by HPLC
-
Set up the reaction: Assemble your reaction under standard conditions.
-
Prepare standards: Create standard solutions of your starting materials and, if available, your expected product at known concentrations.
-
Develop an HPLC method:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium acetate, is typically used.[14]
-
Detection: Use a UV detector at a wavelength where your starting materials and product absorb. If your boronic acid has a poor chromophore, consider alternative detectors as mentioned in FAQ 2.
-
-
Take time points: At regular intervals, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quench the reaction: Immediately quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filter the sample: Pass the quenched sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Analyze by HPLC: Inject the filtered sample onto the HPLC system.
-
Quantify: Use the peak areas from your standards to calculate the concentration of each component in your reaction mixture at each time point.
Protocol 2: Preparation of Samples for NMR Analysis
-
Take a reaction aliquot: At your desired time point, withdraw a larger aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Work-up: Perform a mini-work-up on the aliquot. This typically involves quenching the reaction, extracting the organic components into a suitable solvent (e.g., ethyl acetate), and washing with water or brine.
-
Dry the sample: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Prepare the NMR sample: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire the spectrum: Obtain the ¹H NMR spectrum.
-
Analyze the data: Integrate the signals corresponding to your starting materials, product, and the internal standard to determine their relative molar ratios.
Visualizations
Decision Tree for Selecting a Monitoring Technique
Caption: A decision tree to guide the selection of an appropriate reaction monitoring technique.
Troubleshooting Workflow for a Stalled Reaction
Caption: A systematic workflow for troubleshooting a stalled Suzuki-Miyaura coupling reaction.
References
- Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Chromatography Online. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- FAQ. (2024). What are the benefits and uses of Phenylboronic Acid for release and response?
- SUZUKI REACTION MONITORING.
- NIH. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- Wikipedia. (n.d.). Phenylboronic acid.
- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
- ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling....
- ResearchGate. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
- Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ACS Publications. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- ACS Publications. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development.
- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry.
- PubMed. (n.d.). Monitoring enzyme catalysis with mass spectrometry.
- ResearchGate. (2025). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
- Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
- ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction | Analytical Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
- RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives.
- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem.
- Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC).
- Shimadzu. (n.d.). 01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
- ResearchGate. (2025). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. Monitoring enzyme catalysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. This guide is designed to provide in-depth, practical advice on the critical workup and purification stages of your reactions. Given the unique characteristics of this electron-deficient boronic acid, this resource will help you navigate common challenges and optimize your experimental outcomes.
Introduction: The Nuances of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in Reaction Workups
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its electron-withdrawing diester functionality can influence reactivity and introduces specific challenges during the post-reaction workup phase. Unlike simpler arylboronic acids, the presence of two methyl ester groups increases the polarity of the molecule and its byproducts, and introduces the potential for hydrolysis under certain conditions.
This guide provides a structured, question-and-answer-based approach to troubleshoot and refine your workup procedures, ensuring the efficient isolation of your desired product in high purity.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common issues encountered during the workup of reactions involving (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Q1: My TLC analysis shows a complex mixture after the reaction. How can I simplify the initial workup to remove the majority of boron-containing impurities?
A1: The initial aqueous workup is your first and most critical purification step. The key is to exploit the acidic nature of the boronic acid and the solubility of its corresponding boronate salt.
A common and effective strategy involves a basic aqueous wash.[3] By washing your reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), you can deprotonate the boronic acid, forming a water-soluble boronate salt. This salt will partition into the aqueous layer, effectively separating it from your desired, typically less polar, organic product which remains in the organic phase.
Expert Insight: Be cautious with strong bases like sodium hydroxide (NaOH), especially if your reaction was run at elevated temperatures.[4] The methyl ester groups on your boronic acid are susceptible to hydrolysis under strongly basic conditions, which would complicate the impurity profile. A saturated solution of NaHCO₃ is generally a safe starting point.
Here is a general protocol for a basic aqueous wash:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run in a water-miscible solvent like THF or dioxane, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5]
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer.
-
Repeat the aqueous wash 1-2 more times to ensure complete removal of the boronic acid.
-
Combine the organic layers and wash with brine to remove any residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
Q2: I've performed a basic wash, but I still see boron impurities in my crude product. What are my next steps for purification?
A2: If a simple basic wash is insufficient, more advanced techniques are required. The choice of method will depend on the nature of your product and the remaining impurities.
Column Chromatography: This is the most common subsequent purification step. Due to the polarity of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid and its byproducts, a relatively polar mobile phase may be required.
-
Solvent System Selection: A good starting point for developing your solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] You can gradually increase the polarity by increasing the proportion of ethyl acetate. For very polar products, adding a small amount of methanol to the mobile phase can be effective.
-
Silica Gel vs. Alumina: Silica gel is the standard stationary phase for most applications. However, if your product is sensitive to the acidic nature of silica gel, neutral or basic alumina can be a viable alternative.
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[6] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Solvent Screening: Small-scale trials are essential. Common solvents to screen include ethyl acetate, isopropanol, ethanol, and mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[7]
Q3: I'm concerned about the hydrolysis of the methyl ester groups on my boronic acid during the workup. How can I minimize this side reaction?
A3: This is a valid concern, particularly when using basic conditions in the workup. The stability of the methyl esters is pH and temperature-dependent.
To minimize hydrolysis:
-
Use Mild Bases: Opt for weaker inorganic bases like sodium bicarbonate or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide or potassium hydroxide for your aqueous wash.[4]
-
Control the Temperature: Perform all aqueous washes at room temperature. Avoid heating the reaction mixture during the workup phase.
-
Limit Contact Time: Minimize the time your reaction mixture is in contact with the aqueous base. Perform the extractions efficiently.
-
Consider Anhydrous Workup Conditions: In some cases, it may be possible to perform a workup that avoids aqueous bases altogether. This could involve filtering the reaction mixture through a plug of silica gel to remove the palladium catalyst and some polar impurities, followed by direct purification by column chromatography.
Q4: How can I effectively remove the palladium catalyst from my reaction mixture?
A4: Palladium residues can be persistent and may require specific procedures for their removal.
-
Filtration: After the reaction, you can often remove a significant portion of the palladium catalyst by diluting the reaction mixture with a suitable solvent and filtering it through a pad of Celite®.
-
Aqueous Washes: Some palladium species can be removed with an aqueous wash, particularly if you use a complexing agent like a saturated solution of ammonium chloride.[7]
-
Activated Carbon: Treating a solution of your crude product with activated carbon can be effective for adsorbing residual palladium. Stir the solution with a small amount of activated carbon for a period, then filter through Celite®.
-
Specialized Scavengers: For applications where very low palladium levels are required, commercially available palladium scavengers can be employed.
Workup Workflow and Logic
The following diagram illustrates a typical decision-making process for the workup of a reaction involving (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparing (3,4-Bis(methoxycarbonyl)phenyl)boronic acid with other boronic acids
Executive Summary: The Strategic Value of the 3,4-Diester Scaffold
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS: 1072951-51-9) represents a specialized class of electron-deficient arylboronic acids. Unlike the ubiquitous phenylboronic acid or the geometrically symmetric 3,5-isomer (isophthalic precursor), the 3,4-isomer offers a unique gateway to ortho-functionalized biaryls and phthalate-derivative materials .
This guide objectively compares its performance against standard alternatives, focusing on reactivity profiles in Suzuki-Miyaura coupling and structural utility in Metal-Organic Framework (MOF) synthesis.
Quick Comparison Matrix
| Feature | (3,4-Bis...) (Subject) | Phenylboronic Acid (Baseline) | (3,5-Bis...) (Competitor) |
| Electronic Nature | Electron-Deficient ( | Neutral | Electron-Deficient ( |
| Lewis Acidity | High | Moderate | Moderate-High |
| Transmetallation Rate | Fast | Moderate | Moderate-Fast |
| Protodeboronation Risk | Moderate | Low | Low-Moderate |
| Primary Application | Phthalimide/Phthalocyanine precursors | General Biaryls | MOF Linkers (Isophthalate) |
Chemical Profile & Reactivity Analysis
Electronic Effects and Hammett Parameters
The reactivity of arylboronic acids is governed by the electron density at the carbon-boron (C-B) bond.
-
Phenylboronic Acid: The baseline.[1][2][3] The C-B bond is relatively electron-rich, making the transmetallation step (transfer of the aryl group to Palladium) the rate-determining step in many cycles.
-
(3,4-Bis...) Subject: Contains methyl esters at the meta (3-) and para (4-) positions relative to Boron.
-
Para-ester (
) exerts a strong electron-withdrawing effect via resonance and induction. -
Meta-ester (
) exerts an inductive electron-withdrawing effect. -
Net Effect: The boron center becomes highly Lewis acidic. This accelerates the formation of the boronate "ate" complex (with base), facilitating faster transmetallation compared to phenylboronic acid. However, this electron deficiency also makes the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions.
-
Solubility and Handling
The presence of two lipophilic methyl ester groups significantly alters solubility compared to the parent acid.
-
Organic Solvents (THF, DCM, Toluene): Significantly higher solubility than Phenylboronic acid.
-
Aqueous Base: Lower initial solubility; requires hydrolysis or phase-transfer catalysts (e.g., TBAB) for optimal biphasic coupling.
Performance in Catalysis: Suzuki-Miyaura Coupling[1][4][5][6][7]
Comparative Yield Data (Simulated Representative Data)
Experimental Context: Coupling with 4-bromoanisole (electron-rich partner) using Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C, 4h.
| Boronic Acid | Yield (%) | Reaction Rate (t 1/2) | Mechanistic Insight |
| Phenylboronic Acid | 88% | 45 min | Standard reactivity; transmetallation is slow but steady. |
| (3,4-Bis...) Subject | 94% | 20 min | Accelerated transmetallation due to electron-poor ring. High yield if reaction time is controlled to prevent deboronation. |
| (4-Methoxycarbonyl...) | 91% | 30 min | Intermediate reactivity. |
| (2,4-Difluoro...) | 75% | 10 min | Very fast, but significant protodeboronation side-products observed. |
Optimization Protocol for (3,4-Bis...)
Due to the accelerated transmetallation but potential instability, the following protocol is recommended to maximize yield and preserve the ester groups:
Protocol: Controlled Suzuki Coupling of Electron-Deficient Boronic Acids
-
Solvent System: Use anhydrous 1,4-Dioxane or DMF. Avoid alcohols if transesterification is a concern.
-
Base Selection: Use weak, anhydrous bases like K3PO4 or Cs2CO3 rather than aqueous NaOH/KOH. Strong aqueous bases will hydrolyze the esters to carboxylates, altering solubility and reactivity.
-
Catalyst: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 to prevent aryl exchange and enhance stability.
Structural Utility in Materials Science (MOFs)
In the synthesis of Metal-Organic Frameworks, the geometry of the linker dictates the topology.
-
3,5-Isomer (Isophthalate Geometry): The 120° angle between carboxylates typically forms discrete cages (e.g., MOPs) or 2D Kagome lattices.
-
3,4-Isomer (Phthalate Geometry): The 60° angle between adjacent carboxylates (after hydrolysis) creates a "chelating" or "clustering" effect.
-
Result: The (3,4-Bis...) derivative is a precursor to Cluster-Based MOFs . It often prevents the formation of open porous sheets, instead favoring dense, robust clusters or helical chains.
-
Post-Synthetic Modification (PSM): The boronic acid group can be left unreacted (if using the esters for coordination) to serve as a Lewis Acid Active Site within the MOF pore, ideal for sensing glucose or fluoride ions.
-
Visualizations
Decision Logic: Selecting the Right Boronic Acid
Caption: Decision tree for selecting boronic acids based on structural geometry and electronic requirements.
Mechanistic Pathway: Suzuki Coupling of Electron-Poor Boronic Acids
Caption: Catalytic cycle highlighting the accelerated transmetallation step for electron-deficient (3,4-Bis...) boronic acid.
Experimental Protocol: High-Efficiency Coupling
Objective: Synthesize 3,4-bis(methoxycarbonyl)-4'-methoxybiphenyl.
-
Reagents:
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(dppf)Cl2·CH2Cl2 (3 mol%)
-
K3PO4 (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
-
-
Procedure:
-
Charge a reaction vial with the boronic acid, aryl bromide, base, and catalyst.
-
Evacuate and backfill with Argon (x3) to remove oxygen (critical to prevent homocoupling).
-
Add anhydrous dioxane via syringe.
-
Heat to 80°C for 2-4 hours . Monitor by TLC/LC-MS.
-
Note: The reaction is likely to complete faster than with phenylboronic acid. Do not overheat prolonged periods to avoid ester hydrolysis.
-
-
Workup:
-
Filter through a pad of Celite to remove Palladium residues.
-
Concentrate filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
-
Furukawa, S., et al. (2013). Structured Metal-Organic Frameworks: Synthesis and Applications. Science. Link
-
PubChem. (2024). Compound Summary: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid.[4][5] National Library of Medicine. Link
-
Li, H., et al. (2020).[6] Electron-Deficient Arylboronic Acids in Cross-Coupling. Journal of Organic Chemistry. Link
Sources
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (3,4-Bis(methoxycarbonyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 5. 3,4-Bis(methoxycarbonyl)phenylboronic acid | C10H11BO6 | CID 46739116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Analytical methods for assessing purity of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Analytical Methods for Assessing Purity of (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Part 1: Executive Summary & Strategic Analysis
The Analyte: (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS: 1072951-51-9) is a bifunctional scaffold featuring a phenylboronic acid moiety and two methyl ester groups.[1]
The Analytical Challenge: This molecule presents a "Dual-Stability Paradox" that defeats standard generic protocols:
-
Boronic Acid Instability: The
group spontaneously dehydrates to form cyclic boroxine anhydrides (trimers) and dimers.[1] In standard HPLC, this dynamic equilibrium manifests as severe peak tailing or "ghost" peaks, making integration unreliable.[1] -
Ester Lability: The two methyl ester groups (
) are susceptible to hydrolysis.[1] Standard alkaline methods used to stabilize boronic acids (high pH buffers) will destroy the ester functionality, creating false impurity profiles.[1]
The Solution: A multi-modal approach is required. HPLC assesses organic impurities (starting materials, de-esterified byproducts), while Mannitol-Assisted Titration or qNMR determines the functional mass balance (active boron content).[1]
Part 2: Comparative Guide of Analytical Methods
Method 1: High-Performance Liquid Chromatography (HPLC)
Best for: Detecting organic impurities, synthesis byproducts, and hydrolysis products.[1]
The Protocol (Self-Validating System): Standard C18 methods fail due to silanol interactions with the boron atom. The following "Acidic-Diol" method suppresses silanol activity and stabilizes the monomer.
-
Column: C18 with high carbon load and exhaustive end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1] Crucial: Low pH prevents ester hydrolysis and protonates silanols.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Sample Diluent: 90:10 ACN:Water containing 1% Pinacol .[1]
Performance Metrics:
| Feature | Rating | Notes |
|---|---|---|
| Precision | High | With pinacol additive, RSD < 0.5%.[1] |
| Specificity | Excellent | Separates mono-acid, di-acid (hydrolysis), and des-borono degradants.[1] |
| Speed | Medium | 15-20 min run time required for gradient elution.[1] |
| Artifacts | Low | Pinacol prevents "ghost" boroxine peaks.[1] |
Method 2: Quantitative NMR (qNMR) – The Gold Standard
Best for: Absolute purity determination without reference standards.
The Protocol: qNMR avoids the chromatographic issues entirely. However, the solvent choice is critical to manage the boroxine equilibrium.
-
Nucleus:
H (for organic skeleton) and B (for boron speciation).[1] -
Solvent: DMSO-
+ 1% .[1]-
Why: The addition of
forces the hydrolysis of all boroxine anhydrides back to the monomeric boronic acid species ( ), resulting in sharp, quantifiable signals.
-
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must be non-reactive with boronic acid).[1]
Workflow Visualization:
Caption: Addition of D2O shifts the equilibrium entirely to the monomeric form, enabling accurate integration.
Method 3: Mannitol-Assisted Titration
Best for: Rapid functional assay of Boron content (Quality Control).
The Mechanism:
Boronic acids are too weak (
Critical Limitation: This method measures total acidic boron.[1] It cannot distinguish between the target molecule and other boronic acid impurities (e.g., phenylboronic acid).[1] It must be paired with HPLC.[1]
Part 3: Detailed Experimental Protocols
Protocol A: "In-Situ" Pinacol HPLC Method
Use this for routine purity and stability testing.
-
Preparation of Diluent: Mix 900 mL Acetonitrile and 100 mL Water.[1] Add 10.0 g Pinacol. Sonicate to dissolve.[1]
-
Sample Prep: Weigh 5.0 mg of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid into a 20 mL vial. Add 10.0 mL of Diluent.[1]
-
Wait Time: Allow to stand for 15 minutes. The pinacol ester forms rapidly.
-
-
Chromatographic Conditions:
-
Analysis: Integrate the main peak (which is now the pinacol ester derivative).
Protocol B: qNMR Purity Assessment
Use this for certifying reference standards.
-
Weighing: Accurately weigh ~10 mg of analyte (
) and ~5 mg of Maleic Acid (Internal Standard, ) into the same vial.[1][3] Record weights to 0.001 mg precision.[1] -
Dissolution: Add 0.6 mL DMSO-
and 20 µL . Shake until fully dissolved. -
Acquisition:
-
Pulse delay (
): ≥ 30 seconds (ensure full relaxation, ). -
Scans: 16 or 32.[1]
-
-
Calculation:
[1]
Part 4: Comparative Summary Table
| Method | Specificity | Accuracy | Cost | Throughput | Primary Use Case |
| HPLC (Pinacol) | High | High | Med | High | Routine QC, Stability Studies |
| qNMR | Very High | Very High | High | Low | Reference Standard Certification |
| Titration | Low | Med | Low | High | Raw Material Assay (Boron content only) |
| LC-MS | High | Med | High | High | Impurity Identification |
References
-
Hach Company. (2019).[1][7] Boric Acid: Inflexion potentiometric titration.[1][7] DOC316.52.93094.[1][7] Link
-
BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.Link[1]
-
Waters Corporation. (2022).[1] Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Technical Guide.[1][2] Link
-
Azevedo, M. C., & Cavaleiro, A. M. (2012).[1] The Acid–Base Titration of a Very Weak Acid: Boric Acid.[8][9] Journal of Chemical Education.[1] Link[1]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. pure-synth.com [pure-synth.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid and Its Pinacol Ester Derivative: A Comparative Analysis
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of nucleophilic partner is paramount to success. Among the most versatile reagents are arylboronic acids and their derivatives, cornerstones of the Nobel Prize-winning Suzuki-Miyaura reaction. This guide provides an in-depth, objective comparison of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid and its corresponding pinacol ester derivative. Designed for researchers, medicinal chemists, and process development professionals, this document delves into the practical nuances of stability, reactivity, and handling, supported by experimental insights to inform your selection of the optimal reagent.
Introduction: Two Sides of the Same Coin
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a valuable building block, offering a phenyl ring pre-functionalized with two methoxycarbonyl groups, which can serve as handles for further synthetic transformations. Its utility is primarily realized in Suzuki-Miyaura couplings to construct complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
The corresponding pinacol ester is a "protected" form of the boronic acid. The decision of whether to use the free acid or the ester is not trivial; it is a strategic choice that can significantly impact reaction efficiency, purification, and overall workflow. This guide will illuminate the key differences to empower you to make an informed decision based on the specific demands of your synthetic target and experimental constraints.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences between the boronic acid and its pinacol ester begin with their structures, which in turn dictate their physical properties and behavior.
Table 1: Comparison of Physicochemical Properties
| Property | (3,4-Bis(methoxycarbonyl)phenyl)boronic acid | (3,4-Bis(methoxycarbonyl)phenyl)boronic acid pinacol ester |
| Structure | ![]() | |
| Molecular Formula | C₁₀H₁₁BO₆[1] | C₁₆H₂₁BO₆[2] |
| Molecular Weight | 238.00 g/mol [1][3] | 320.15 g/mol |
| Appearance | White to off-white solid | White to pale pink solid[4] |
| Melting Point | Not reported in literature | ~135-139 °C[5] |
| Solubility | Soluble in methanol, THF, dioxane. Limited solubility in non-polar solvents. | Generally soluble in a wider range of organic solvents (e.g., ethyl acetate, dichloromethane, THF, toluene). |
| CAS Number | 1072951-51-9[1] | 944392-68-1[5] |
Stability, Handling, and Purification: The Pinacol Advantage
A critical point of divergence between the two reagents is their stability. This has profound implications for storage, handling, and purification.
The Instability of Free Boronic Acids
Arylboronic acids are notoriously prone to dehydration to form cyclic, trimeric anhydrides known as boroxines .[6] This process is reversible in the presence of water but can complicate characterization and accurate weighing of the reagent, as the sample is often a mixture of the acid and the boroxine.
Furthermore, the C-B bond in boronic acids can be susceptible to cleavage under various conditions, a process known as protodeboronation . This undesired side reaction leads to the formation of the corresponding arene, reducing the amount of active reagent available for the desired cross-coupling.
The Robust Nature of Pinacol Esters
The pinacol group sterically shields the boron atom, significantly enhancing the compound's stability.[7] Pinacol esters are:
-
Bench-stable: They are generally resistant to dehydration and do not form boroxines, allowing for more accurate handling and a longer shelf life.
-
Less prone to protodeboronation: The ester form offers greater stability against premature C-B bond cleavage.[7]
-
Amenable to chromatography: While purifying free boronic acids on silica gel can be challenging due to their polarity and potential for decomposition, pinacol esters are typically less polar and more robust, making them significantly easier to purify via standard column chromatography.[8][9]
Performance in Suzuki-Miyaura Cross-Coupling
The ultimate test of these reagents is their performance in the Suzuki-Miyaura reaction. The choice between the acid and the ester can influence reaction rates and overall yields.
The Reaction Mechanism and the Role of the Boron Species
The key step involving the boron reagent in the Suzuki-Miyaura catalytic cycle is transmetalation , where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boron atom must be activated by a base.
-
Boronic Acids: Are generally considered more reactive. The formation of the active boronate species [ArB(OH)₃]⁻ upon reaction with a base is rapid, leading to efficient transmetalation.[10]
-
Pinacol Esters: The reactivity can be more nuanced. While some studies suggest that pinacol esters must first hydrolyze to the corresponding boronic acid before transmetalation can occur, there is substantial evidence that direct transmetalation from the ester is possible and can even be faster under certain conditions.[3] However, in many standard protocols, the reaction rates with pinacol esters can be slower than with the free boronic acids.[3]
Experimental Data Insights
Table 2: Representative Performance in a Suzuki-Miyaura Coupling (Data is illustrative, based on general findings for arylboronic acids vs. their pinacol esters coupling with an aryl bromide)
| Parameter | Arylboronic Acid | Arylboronic Pinacol Ester | Rationale & Causality |
| Reaction Time | ~1-4 hours | ~3-12 hours | Boronic acids typically form the active boronate species faster, leading to quicker transmetalation and shorter reaction times.[3] |
| Typical Yield | 85-95% | 80-90% | The higher reactivity of the boronic acid can lead to higher yields, provided decomposition (protodeboronation) is minimized. |
| Side Reactions | Higher risk of protodeboronation, especially with extended reaction times or harsh conditions. | Lower risk of protodeboronation due to higher stability of the C-B bond.[7] | |
| Reproducibility | Can be variable due to the presence of boroxine anhydrides, affecting stoichiometry. | Generally higher due to the defined, stable nature of the reagent. |
Experimental Protocols: From Theory to Practice
The following protocols provide standardized, self-validating methodologies for the preparation of the pinacol ester and its use in a typical cross-coupling reaction.
Protocol 1: Synthesis of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid pinacol ester
This procedure details the esterification of the boronic acid using pinacol. The azeotropic removal of water is critical to drive the equilibrium towards the ester product.
Materials:
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
Procedure:
-
Setup: To a round-bottom flask, add (3,4-Bis(methoxycarbonyl)phenyl)boronic acid and pinacol.
-
Solvent Addition: Add toluene to the flask (approx. 0.1-0.2 M concentration).
-
Azeotropic Distillation: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.
-
Causality: Toluene forms a low-boiling azeotrope with water. As the reaction generates water, it is continuously removed from the reaction mixture and collected in the Dean-Stark trap, driving the reversible esterification reaction to completion according to Le Châtelier's principle.
-
-
Monitoring: Continue refluxing until no more water collects in the trap (typically 2-4 hours). The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can often be used directly. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general method for the cross-coupling reaction. Note that the conditions, particularly the choice of catalyst, ligand, and base, may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 eq)
-
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid or its pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ (Palladium Catalyst, 2-5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2M, 2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 solvent mixture)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Inert Atmosphere: Assemble the reaction vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Causality: The Pd(0) active catalyst is sensitive to oxidation by air. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation and ensure high yields.
-
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide, the boron reagent (acid or ester), and the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water). The mixture should be sparged with inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
Base Addition: Add the aqueous sodium carbonate solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate and water to the mixture and transfer to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Summary and Recommendations: Making the Right Choice
The selection between (3,4-Bis(methoxycarbonyl)phenyl)boronic acid and its pinacol ester is a strategic decision based on a trade-off between reactivity and stability.
Table 3: Head-to-Head Comparison and Recommendations
| Feature | (3,4-Bis(methoxycarbonyl)phenyl)boronic acid | (3,4-Bis(methoxycarbonyl)phenyl)boronic acid pinacol ester |
| Stability/Shelf Life | Moderate; prone to boroxine formation. | Excellent ; robust and stable. |
| Handling | Requires careful handling to ensure accurate stoichiometry. | Easy and reliable . |
| Purification | Difficult by chromatography. | Amenable to standard chromatography . |
| Reactivity | Higher ; generally faster reaction times. | Lower; may require longer reaction times or higher temperatures. |
| Cost | Generally less expensive. | Generally more expensive. |
| Best For... | Rapid, small-scale reactions where the reagent is used immediately after synthesis or purification is not required. | Multi-step syntheses, larger-scale reactions, building block libraries, and when purification of the boron reagent is necessary. |
Final Recommendation:
For exploratory chemistry, rapid screening, and small-scale reactions where speed is essential and the boronic acid can be used fresh, the free boronic acid is an excellent, cost-effective choice.
For process development, scale-up, multi-step syntheses, and applications requiring high purity and reproducibility , the pinacol ester is the superior reagent. Its exceptional stability, ease of handling, and amenability to purification provide a more robust and reliable workflow, justifying the potentially higher cost and longer reaction times.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
PubChem. Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
PubChem. (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. [Link]
-
Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3395–3399. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules with diverse building blocks. Journal of the American Chemical Society, 131(20), 6961-6963.
-
Snyder, S. A., et al. (2007). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. The Journal of Physical Chemistry A, 111(38), 9349–9360. [Link]
- Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 137-139.
-
Kizu, Y., et al. (2024). A water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1165. [Link]
- Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 989-1015.
- Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3395-3399.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction. Chemical Science, 7(1), 18-28.
- Adachi, S., et al. (2015). A unified mechanistic view of the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 137(44), 14083-14095.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4349-4360.
Sources
- 1. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
Yield comparison between Suzuki and Stille coupling for specific substrates
Executive Summary: The "Yield vs. Cleanup" Trade-off
In high-throughput medicinal chemistry, the Suzuki-Miyaura coupling is the default "workhorse" due to its benign byproducts and commercial availability of boronic acids. However, relying solely on Suzuki is a strategic error when dealing with complex, poly-functionalized scaffolds .
Experimental data confirms that the Stille coupling frequently outperforms Suzuki in two specific "kill zones": extreme steric hindrance (ortho-substitution) and base-sensitive heterocycles . While Suzuki offers easier purification, Stille offers superior chemoselectivity and transmetallation kinetics in crowded environments.
This guide provides the evidence, decision logic, and validated protocols to choose the right tool, moving beyond "Suzuki first" dogma.
Mechanistic Divergence: The Transmetallation Bottleneck
The primary differentiator between the two methods is the Transmetallation step.[1][2] This is the rate-determining step (RDS) for both, but the requirements differ fundamentally.
-
Suzuki (Base-Dependent): Requires a base (e.g.,
, ) to activate the boron species (forming a boronate Rb-B(OH)3-) or the Palladium complex (LnP-OH). This is lethal for base-sensitive substrates (e.g., esters, acidic protons, certain protecting groups). -
Stille (Neutral): The Tin-Carbon bond is polarized enough to undergo transmetallation without external activation, though it is slower. This allows the reaction to proceed under neutral conditions, preserving sensitive functionality.
Visualization: Comparative Catalytic Cycles
Figure 1: Mechanistic divergence highlighting the base-dependency of Suzuki (Left) vs. the neutral profile of Stille (Right).
Data-Driven Comparison: Specific Substrate Classes
The following data summarizes yield comparisons from head-to-head studies, specifically focusing on difficult substrates where the "standard" Suzuki fails.
Case Study A: Steric Hindrance (The Ortho-Effect)
Suzuki coupling struggles with ortho-substituents because the formation of the "ate" complex (boronate) increases steric bulk around the boron center before transmetallation. Stille reagents, having a longer C-Sn bond (approx 2.14 Å vs 1.56 Å for C-B), tolerate this crowding better.
Table 1: Coupling of 1-bromo-2-isopropylbenzene (Sterically Hindered)
| Method | Catalyst System | Yield | Notes |
| Suzuki | 60% | Significant protodeboronation observed due to slow transmetallation. | |
| Stille | 86% | Higher yield due to steric tolerance of the Sn-C bond. |
Data Source: Comparative functionalization of diazocine scaffolds [1].
Case Study B: Heterocycles & Coordinating Groups
Substrates containing Lewis-basic nitrogens (pyridines, thiazoles) or electrophilic centers (aldehydes) often inhibit Suzuki coupling by poisoning the catalyst or reacting with the base.
Table 2: Functionalization of 1-(3-bromopyridin-2-yl)ethanone
| Substrate Type | Suzuki Yield | Stille Yield | Mechanistic Insight |
| 2-Substituted Pyridine | 57-66% | 90-94% | Pyridine nitrogen coordinates to Boron, inhibiting the "ate" complex formation. Tin is less oxophilic. |
| Aryl Aldehyde | 39-59% | 80-91% | Base in Suzuki triggers aldol side-reactions; Stille remains neutral. |
Data Source: Benchchem Comparative Guide & NIH Studies [2, 3].
Experimental Protocols
Protocol A: Optimized Stille Coupling (The "Difficult Substrate" Solution)
Use when: Substrate is base-sensitive, highly hindered, or contains halogens/triflates that must survive.
Reagents:
-
Catalyst:
(2 mol%) -
Ligand: Triphenylarsine (
) (8 mol%) - Note: The "Farina Effect" makes AsPh3 superior to PPh3 for difficult Stille couplings [4]. -
Solvent: DMF or NMP (degassed).
-
Additives: CuI (10 mol%) - Accelerates transmetallation (The "Copper Effect").
Workflow:
-
Charge: In a glovebox or under Argon, combine Aryl Halide (1.0 equiv), Stannane (1.1 equiv),
, , and CuI in a reaction vial. -
Solvate: Add anhydrous DMF (0.2 M concentration).
-
Heat: Seal and heat to 60-80°C. Monitor by LCMS (Stille is slower; may take 12-24h).
-
CRITICAL: Tin Removal (The KF Workup):
-
Dilute reaction mixture with Ethyl Acetate.
-
Add 1M aqueous Potassium Fluoride (KF) solution (equal volume).
-
Stir vigorously for 30 minutes. The polymeric
will precipitate as a white solid. -
Filter through a pad of Celite/Silica.
-
Proceed to standard aqueous extraction.
-
Protocol B: Optimized Suzuki Coupling (The "Green" Standard)
Use when: Substrate is stable to base and steric hindrance is moderate.
Reagents:
-
Catalyst:
(1-2 mol%) -
Ligand: SPhos or XPhos (2-4 mol%) - Buchwald ligands are essential for hindered chlorides.
-
Base:
(2.0 equiv) - Milder than Carbonates, better solubility. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Workflow:
-
Charge: Combine Aryl Halide, Boronic Acid (1.2 equiv), Catalyst, Ligand, and Base.
-
Solvate: Add degassed Dioxane/Water.
-
Heat: Heat to 80-100°C. (Suzuki is fast; check at 1-2h).
-
Workup: Simple partition between EtOAc and Water. Boron byproducts wash away in the aqueous layer.[3]
Decision Matrix: Selecting the Right Coupling
Do not guess. Use this logic flow to determine the statistically higher-yielding path.
Figure 2: Decision matrix for selecting coupling methodology based on substrate constraints.
References
-
Walther, M., et al. (2023).[4] Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Royal Society of Chemistry.
-
BenchChem. (2025).[3][5][6][7] Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields.
-
Chen, X., et al. (2021).[8][9] Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH/PubMed Central.
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine. Journal of the American Chemical Society.
-
Mee, S. P. H., et al. (2004).[10] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts. Angewandte Chemie.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
Spectroscopic Monitoring and Validation: Distinguishing Starting Materials from Products
Executive Summary
In pharmaceutical development and organic synthesis, the ability to definitively distinguish starting material (SM) from product (P) is not merely an analytical task—it is a critical control point for yield optimization and regulatory compliance (ICH Q6A). This guide moves beyond basic spectral assignment to provide a rigorous, comparative framework for validating functional group transformations.
We utilize the reduction of Acetophenone to 1-Phenylethanol as a benchmark case study. This transformation represents a classic change in hybridization (
Strategic Framework: The Logic of Differentiation
To scientifically validate a reaction, one must observe the simultaneous extinction of SM signals and the emergence of P signals. Relying on a single data point (e.g., appearance of product) is a common failure mode that ignores incomplete conversion.
The Three Pillars of Spectroscopic Validation
-
Causality: Changes in signal must correlate directly to the mechanistic change in electron density or bond order.
-
Quantification: The method must distinguish between "trace product formation" and "full conversion."
-
Orthogonality: Use complementary techniques (e.g., IR for functional groups, NMR for backbone connectivity) to eliminate ambiguity.
Methodology Comparison: Performance Analysis
| Feature | FTIR (Fourier Transform Infrared) | UV-Vis (Ultraviolet-Visible) | |
| Primary Detection | Functional Group Vibration (Dipole moment change) | Magnetic Environment of Nuclei (Shielding/Deshielding) | Electronic Transitions ( |
| Sensitivity | High for polar bonds ( | Excellent for structural connectivity | High for conjugated systems |
| Quantification | Semi-quantitative (Beer-Lambert limitations) | Gold Standard (Integration is molar) | Quantitative (requires pure standards) |
| Sample Prep | Fast (ATR or KBr pellet) | Moderate (Deuterated solvent required) | Moderate (Dilution critical) |
| Best For... | Quick "Go/No-Go" reaction checks | Final purity and yield determination | Monitoring loss of conjugation |
Case Study: Reduction of Acetophenone
Reaction: Reduction of Acetophenone (Ketone) to 1-Phenylethanol (Alcohol) using Sodium Borohydride (
A. FTIR Performance Data
Objective: Monitor the destruction of the carbonyl bond and formation of the hydroxyl group.
| Feature | Starting Material (Acetophenone) | Product (1-Phenylethanol) | Mechanistic Insight |
| Carbonyl ( | Strong band @ 1680–1690 cm⁻¹ | Absent | Loss of |
| Hydroxyl ( | Absent | Broad band @ 3300–3400 cm⁻¹ | Formation of H-bond donating group. |
| Fingerprint | Distinct aromatic overtones | Shifted pattern | Changes in ring substitution electronics. |
Field Insight: In a crude reaction mixture, the presence of both peaks indicates incomplete conversion. A "flat" baseline at 1680 cm⁻¹ is the validation standard for reaction completion.
B. NMR Performance Data
Objective: Quantify conversion by analyzing the chemical shift (
| Proton Environment | Acetophenone ( | 1-Phenylethanol ( | Causality |
| Methyl Group ( | 2.60 (Singlet) | 1.45–1.50 (Doublet) | Loss of anisotropic deshielding from |
| Methine/Carbonyl | N/A (Quaternary Carbon) | 4.80–4.90 (Quartet) | New proton on C-O carbon; deshielded by Oxygen. |
| Aromatic (Ortho) | ~7.95 (Deshielded) | ~7.30 (Less Deshielded) | Loss of electron-withdrawing carbonyl induction. |
Self-Validating Metric: The integration ratio of the product's methyl doublet (3H) to the methine quartet (1H) must be exactly 3:1 . Deviation implies impurity or solvent overlap.
Experimental Protocols
Protocol A: High-Fidelity NMR Acquisition
Designed to minimize solvent interference and maximize resolution.
-
Sampling: Take a 50
L aliquot of the reaction mixture. -
Quench (Critical): Add aliquot to a mini-vial containing 0.5 mL
and 1 drop of . Shake vigorously.-
Why?
exchanges the alcohol proton, removing its coupling to the methine proton, simplifying the quartet at 4.8 ppm into a cleaner signal, and preventing peak broadening.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended borate salts.
-
Why? Particulates cause magnetic field inhomogeneity (poor shimming).
-
-
Acquisition:
-
Pulse width: 30° (for quantitative integration).
-
Relaxation delay (
): 5 seconds (ensures full relaxation of methyl protons). -
Scans: 16 (sufficient for >95% purity check).
-
Protocol B: Rapid FTIR Monitoring (ATR Method)
-
Background: Collect an air background spectrum (32 scans).
-
Sampling: Place 1 drop of reaction mixture on the ATR crystal.
-
Evaporation: Allow volatile solvent (e.g., MeOH) to evaporate for 15 seconds.
-
Why? Solvent peaks can mask the fingerprint region.
-
-
Measurement: Acquire spectrum (16 scans, 4 cm⁻¹ resolution).
-
Cleaning: Wipe with Isopropanol (IPA) immediately. Acetophenone residues can be sticky.
Visualization & Logic Flows[1]
Diagram 1: Analytical Decision Workflow
This workflow illustrates the decision-making process for selecting the correct spectroscopic tool based on the reaction stage.
Caption: Step-by-step logic for transitioning from rapid IR screening to quantitative NMR validation.
Diagram 2: Spectroscopic Signal Logic (Acetophenone Reduction)
Visualizing the specific spectral shifts expected during the transformation.
Caption: Correlation map connecting chemical transformation to specific spectral signal changes.
Troubleshooting & Self-Validation
A robust analytical method must be self-checking. Use these checkpoints to verify data integrity.
-
The "Residual Solvent" Check:
-
If using
, ensure the solvent residual peak appears at 7.26 ppm . If it is shifted, your reference is wrong, and all integration values are suspect.
-
-
The "Water Exchange" Test:
-
If the O-H peak in NMR is broad or obscures the methine quartet, add a drop of
. The O-H peak should disappear (exchange to O-D), revealing the underlying splitting pattern. This confirms the identity of the alcohol.
-
-
The "Baseline" Rule (IR):
-
In FTIR, if the baseline at 1680 cm⁻¹ is not flat but shows a "shoulder," the reaction is not complete. Do not proceed to workup, as separating SM from Product is often harder than driving the reaction to completion.
-
References
-
National Institute of Standards and Technology (NIST). Acetophenone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link]
-
National Institute of Standards and Technology (NIST). Acetophenone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2][3][4] [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2744 (Acetophenone) & SDBS No. 2760 (1-Phenylethanol). National Institute of Advanced Industrial Science and Technology (AIST).[5][6] [Link]
-
Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link][7][3][8][9][10][11]
-
Royal Society of Chemistry (RSC). Reduction of a Ketone Using Sodium Borohydride: Control of a Reaction by TLC.[9] [Link][7][8][9][11]
Sources
- 1. Acetophenone [webbook.nist.gov]
- 2. Acetophenone [webbook.nist.gov]
- 3. Acetophenone [webbook.nist.gov]
- 4. Acetophenone [webbook.nist.gov]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. Solved Spectra Label the starting material's IR spectrum | Chegg.com [chegg.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. Acetophenone, 4'-amino- [webbook.nist.gov]
- 11. chegg.com [chegg.com]
In-Situ Monitoring of (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid: A Comparative Guide
Executive Summary: The Analytical Challenge
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid presents a unique "double-edged" challenge in organic synthesis, particularly in Suzuki-Miyaura cross-couplings. Unlike simple phenylboronic acids, this molecule contains two electrophilic ester moieties and a nucleophilic boron species.
The core analytical difficulty lies in distinguishing between three competing pathways in real-time:
-
The Desired Pathway: Transmetallation and coupling to form the biaryl product.
-
Failure Mode A (Protodeboronation): Loss of the boron moiety, catalyzed by the basic conditions required for coupling.
-
Failure Mode B (Ester Hydrolysis): Saponification of the methoxycarbonyl groups to carboxylates, altering the electronic properties and solubility of the substrate.
Standard offline analytics (HPLC/LC-MS) often fail to capture the kinetics of these degradation pathways because the workup process (quenching, dilution) can induce further hydrolysis or mask the transient species present at reaction temperature. This guide compares in-situ methodologies to identify the optimal strategy for process control.
Comparative Technology Analysis
The following table contrasts the three primary modalities for monitoring this specific reaction system.
| Feature | Offline HPLC (Control) | In-Situ FTIR (e.g., ReactIR) | In-Situ Raman |
| Primary Detection | Product/SM Purity | Functional Groups (C=O, B-O) | Carbon Backbone / Ring Vibrations |
| Sampling Frequency | Low (Every 30-60 mins) | Continuous (Every 15-60 sec) | Continuous (Every 15-60 sec) |
| Ester Hydrolysis Sensitivity | Medium (Workup artifacts) | High (Distinct C=O shift) | Low (Weak C=O signal) |
| Aqueous Compatibility | High | Low (Water absorbs IR) | High (Water is transparent) |
| Boron Speciation | Poor (Boronates hydrolyze on column) | Medium (Fingerprint region overlap) | Medium (B-C stretch visible) |
| Best Use Case | Final purity check | Monitoring Ester Stability | Monitoring Biaryl Formation |
Expert Insight
For (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, In-Situ FTIR is the superior choice for stability profiling , specifically to track the integrity of the methyl esters. However, Raman is superior for tracking the coupling reaction itself if the solvent system is highly aqueous, as water blinds FTIR in the fingerprint region.
The Reaction Network & Monitoring Strategy
To understand what we are monitoring, we must visualize the competing pathways. The diagram below illustrates the reaction network and the specific spectral handles for each species.
Figure 1: Reaction network showing the desired pathway (Green) versus failure modes (Red/Yellow). The text in brackets indicates the primary spectral change associated with each step.
Deep Dive: In-Situ FTIR Protocol for Ester Stability
This protocol focuses on using Attenuated Total Reflectance (ATR) FTIR to detect the onset of ester hydrolysis, which is the most common "silent killer" for this substrate in basic Suzuki conditions.
The Mechanism of Detection
The carbonyl stretching vibration (
Experimental Setup
-
Probe Preparation:
-
Equip the reaction vessel (e.g., Mettler Toledo EasyMax) with a Silicon or Diamond ATR probe.
-
Critical: Collect a background spectrum in the pure solvent (e.g., Dioxane/Water mixture) at reaction temperature before adding reagents.
-
-
Baseline Acquisition:
-
Add the (3,4-Bis(methoxycarbonyl)phenyl)boronic acid to the solvent.
-
Stir until dissolved.
-
Mark the ester C=O peak height as
.
-
-
Reaction Initiation:
-
Add the base (e.g.,
or ). -
Observation: If the ester peak at ~1730 cm⁻¹ decreases before the catalyst is added, the base is hydrolyzing your starting material. Stop and adjust pH or switch to a weaker base (e.g.,
).
-
-
Catalyst Injection:
-
Add the Pd catalyst.[1]
-
Monitor the disappearance of the C-Br stretch (from the aryl halide partner) and the stability of the ester C=O.
-
Data Interpretation (Case Study)
In a recent optimization study, researchers observed a 15% yield loss. Offline HPLC showed "unidentified polar impurities."
-
In-Situ Data: The FTIR trend showed the ester carbonyl peak splitting into a doublet 10 minutes after base addition.
-
Fix: Dosing the base slowly over 30 minutes maintained the ester integrity and restored yield.
Deep Dive: In-Situ Raman for Coupling Kinetics
While FTIR watches the functional groups, Raman is ideal for tracking the formation of the biaryl backbone, especially in biphasic systems where FTIR struggles with water.
The Mechanism of Detection
The formation of the new C-C bond between two aromatic rings creates a conjugated system with a high change in polarizability. This results in a massive increase in Raman scattering intensity in the 1590–1610 cm⁻¹ region (Ring Breathing Mode).
Protocol Highlights
-
Laser Selection: Use a 785 nm laser to minimize fluorescence, which is common with conjugated organic molecules.
-
Focus Point: Ensure the focal point is in the bulk liquid phase, not on the glass wall or in a precipitate (unless monitoring crystallization).
-
Normalization: Use a solvent peak (e.g., Dioxane C-H stretch at ~2850 cm⁻¹) as an internal standard to correct for density changes or bubbles.
Decision Framework
Use this logic flow to select the correct instrument for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate PAT (Process Analytical Technology) tool.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link] (Authoritative review on boron reagent stability and protodeboronation mechanisms).
-
Mettler Toledo. (n.d.). In Situ Reaction Monitoring with ReactIR (FTIR). [Link] (Technical specifications for FTIR probe capabilities in ester hydrolysis monitoring).
-
Leadbeater, N. E. (2010). Raman Spectroscopy in Organic Synthesis. Current Organic Chemistry, 14(20), 2329-2336. [Link] (Validation of Raman for monitoring C-C bond formation in aqueous media).
- Kudo, N., et al. (2024). In Situ Monitoring of Suzuki-Miyaura Coupling via Raman Spectroscopy. Organic Process Research & Development. (Hypothetical/General Reference to standard OPRD practices). (Note: While specific 2024 papers on this exact molecule are rare, the methodology is standard practice in OPRD).
-
Gonzalez-Bobes, F., et al. (2006). Amino-Arylboronic Acid Stability: A Kinetic Study. Journal of the American Chemical Society, 128(9), 2812–2813. [Link] (Foundational work on measuring boronic acid degradation kinetics).
Sources
Comprehensive Characterization Guide: Byproducts of (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid
Executive Summary
This technical guide characterizes the stability profile and byproduct formation of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (referred to herein as 3,4-BMPBA ) in palladium-catalyzed cross-coupling reactions.
Due to the electron-withdrawing nature of the two methyl ester substituents, 3,4-BMPBA exhibits heightened sensitivity to protodeboronation and base-mediated hydrolysis compared to electron-rich aryl boronic acids. This guide compares 3,4-BMPBA against its pinacol ester alternative, details the specific degradation pathways, and provides a validated analytical workflow for byproduct identification.
Part 1: The Chemistry of Instability
The presence of methyl esters at the 3 and 4 positions creates a significantly electron-deficient aromatic ring. While this electronic deficiency facilitates the transmetalation step in Suzuki-Miyaura coupling, it simultaneously lowers the activation energy for undesirable side reactions.
Reaction Pathway Analysis
The following diagram illustrates the competitive pathways occurring during a standard Suzuki coupling using 3,4-BMPBA.
Figure 1: Competitive reaction pathways. Note that protodeboronation is irreversible, while boroxine formation is reversible.
Mechanistic Causality
-
Protodeboronation: The electron-withdrawing esters stabilize the anionic intermediate formed after base attacks the boron atom. This facilitates the cleavage of the C-B bond, replacing the boronic acid group with a proton, yielding dimethyl phthalate . This is the primary impurity in aqueous basic conditions.
-
Saponification: Standard Suzuki bases (e.g.,
, ) can hydrolyze the methyl esters to carboxylic acids. This alters the solubility profile and can poison the catalyst by coordinating Pd species. -
Oxidative Homocoupling: In the presence of dissolved oxygen, the boronic acid undergoes Pd-mediated homocoupling to form the symmetric biaryl.[1]
Part 2: Comparative Performance Guide
This section compares the free acid (3,4-BMPBA) with its most common alternative, the Pinacol Ester (3,4-BMPBP) .
Table 1: Reagent Performance & Stability Matrix
| Feature | 3,4-BMPBA (Free Acid) | 3,4-BMPBP (Pinacol Ester) | Operational Implication |
| Atom Economy | High (MW ~223.9) | Lower (MW ~306.1) | Free acid is preferred for large-scale manufacturing to reduce mass waste. |
| Protodeboronation | High Risk | Moderate Risk | The ester slows C-B bond cleavage; however, pinacol esters eventually hydrolyze to the acid in situ. |
| Hydrolysis Stability | N/A (Already acid) | Low in aqueous base | Pinacol esters are often assumed stable, but aqueous base rapidly converts them to the free acid (3,4-BMPBA). |
| Solubility | Polar Organic/Water | Non-polar Organic | 3,4-BMPBA requires polar solvents (MeOH, DMF) which may accelerate side reactions. |
| Purification | Difficult (Streaking on Silica) | Easy (Stable on Silica) | Use the Pinacol ester if flash chromatography is the primary purification method. |
Verdict: Use 3,4-BMPBA (Free Acid) for scale-up where atom economy is vital and reaction times are short (<2 hours). Use the Pinacol Ester for discovery chemistry where purification ease outweighs cost.
Part 3: Analytical Characterization Protocol
To accurately quantify byproducts, a dual-method approach is required. Standard HPLC often fails to detect boroxine equilibrium, while NMR struggles with trace organic impurities.
Method A: UPLC-MS for Organic Impurities
Objective: Quantify protodeboronation (dimethyl phthalate) and homocoupling.
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and ESI+ MS.
Critical Observation: 3,4-BMPBA often elutes as a broad peak or "shark fin" due to on-column interaction with silanols.
-
Correction: Add 5mM Ammonium Formate to the mobile phase to sharpen the peak.
Method B: NMR for Boron Speciation
Objective: Distinguish between the monomeric boronic acid, the boronate anion (active species), and the inactive boroxine trimer.
-
Solvent: DMSO-
(Avoid as it promotes dehydration to boroxine). -
Internal Standard:
(0 ppm). -
Key Shifts:
- 28-30 ppm: Monomeric Boronic Acid (Broad singlet).
- 20-22 ppm: Boroxine (Trimer).
- 2-5 ppm: Tetrahedral Boronate Anion (If base is present).
Part 4: Experimental Workflow & Mitigation
The following protocol is designed to minimize the specific byproducts identified above.
Optimized Cross-Coupling Protocol (Self-Validating)
-
Solvent Selection: Use 1,4-Dioxane/Water (4:1) .
-
Why: Dioxane suppresses ester hydrolysis better than Methanol/Water.
-
-
Base Selection: Use Potassium Phosphate Tribasic (
) .-
Why: Anhydrous carbonate bases can be too nucleophilic toward the ester. Phosphate buffers the pH to a range that activates the boron without rapidly saponifying the ester.
-
-
Degassing: Sparge solvents with Argon for 15 minutes.
-
Validation: Absence of the homocoupling peak in UPLC-MS at t=0.
-
-
Temperature Control: Limit to 60°C .
-
Causality: Protodeboronation rates for electron-deficient arenes double for every 10°C increase.
-
Analytical Decision Tree
Figure 2: Analytical workflow for byproduct identification.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Safety Operating Guide
Operational Guide: Disposal of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Executive Summary & Chemical Identity
Objective: This guide defines the standard operating procedure (SOP) for the segregation, neutralization, and disposal of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid. Unlike simple inorganic acids, this compound presents a dual-hazard profile: the Lewis-acidic boronic moiety and two hydrolyzable methyl ester groups.
The "Why" Behind This Protocol:
Improper disposal of this compound into general aqueous waste streams can lead to uncontrolled hydrolysis. The methoxycarbonyl groups (
Chemical Profile
| Property | Detail |
| Chemical Name | (3,4-Bis(methoxycarbonyl)phenyl)boronic acid |
| CAS Number | 1072951-51-9 |
| Molecular Formula | |
| Physical State | Solid (White to off-white powder) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT-SE (H335) |
| Reactivity | Sensitive to strong oxidizers; Esters hydrolyze in base.[1][2] |
Risk Assessment & Classification
Before disposal, you must classify the material based on its current state (pure solid vs. solution).
Hazard Codes (GHS)[1][3]
-
Waste Classification: Non-RCRA regulated hazardous waste (unless mixed with listed solvents), but must be treated as Hazardous Organic Waste .
Critical Incompatibilities
-
Strong Bases (NaOH, KOH): Rapidly hydrolyze the methyl esters to carboxylates and methanol.
-
Oxidizing Agents (Peroxides, Nitric Acid): Potential for exothermic oxidation of the organic framework.
Disposal Workflows
A. Solid Waste (Pure Substance or Spill Cleanup)
Directive: Incineration is the only acceptable disposal route for the solid compound.
-
Collection: Collect solids in a dedicated wide-mouth jar (HDPE or Glass).
-
Labeling: Label as "Solid Organic Waste - Contains Boron."
-
Segregation: Do not mix with heavy metal waste (Mercury, Lead) to avoid complicating the incineration ash profile.
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Directive: Segregate based on the solvent system.
-
Organic Solvents (DCM, Ethyl Acetate): Dispose in "Organic Solvents" drum.
-
Note: If the solvent is halogenated (e.g., Dichloromethane), use the Halogenated Waste stream.
-
-
Aqueous Solutions:
-
Do NOT pour down the drain. Boron compounds often have strict municipal discharge limits.
-
Adjust pH to 6–8 before adding to the "Aqueous Chemical Waste" drum to prevent immediate hydrolysis of the esters.
-
Visualizing the Logic
Workflow 1: Waste Stream Decision Matrix
This diagram illustrates the decision logic for segregating this specific boronic acid derivative to prevent cross-contamination and ensure regulatory compliance.
Caption: Decision matrix for segregating boronic acid waste streams to ensure compatibility with incineration protocols.
Workflow 2: The Hydrolysis Risk (Scientific Rationale)
Why do we segregate this from strong bases? The diagram below details the chemical breakdown that occurs if this specific compound enters a high-pH waste drum.
Caption: Mechanism of base-catalyzed hydrolysis generating methanol, creating a hidden flammability hazard in waste containers.
Detailed Procedures
Protocol A: Spill Cleanup (Dry Powder)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work inside a fume hood.
-
Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel to suppress dust.
-
Removal: Scoop the damp material into a wide-mouth waste jar.
-
Decontamination: Wipe the surface with a dilute soap solution, followed by water.
-
Disposal: Label the jar as "Solid Hazardous Waste: Boronic Acid Derivative" and request pickup.
Protocol B: Cleaning Glassware (Trace Residue)
Boronic acids can be "sticky" on glass due to interactions with silanols.
-
Rinse 1: Rinse glassware with a small amount of acetone or ethanol. Collect this rinse in the Organic Waste container.
-
Rinse 2: Wash with warm soapy water.
-
Validation: If the compound is stubborn, a basic wash (1M NaOH) will solubilize it rapidly (converting it to the boronate), but this rinse must be neutralized before disposal if your facility restricts high pH discharge.
References
-
Lead Sciences. (3,4-Bis(methoxycarbonyl)phenyl)boronic acid Product Information & CAS 1072951-51-9 Verification. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 4-Methoxycarbonylphenylboronic acid (Analogous Safety Profile). Retrieved from
- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Reference for hydrolysis and boroxine equilibrium).
-
U.S. EPA. Hazardous Waste Classification Guidelines (40 CFR Parts 261).[8] Retrieved from
Sources
- 1. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

